Chmfl-flt3-122
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-31(2)16-22(34)32-14-6-7-19(15-32)33-26-23(25(27)28-17-29-26)24(30-33)18-10-12-21(13-11-18)35-20-8-4-3-5-9-20/h3-5,8-13,17,19H,6-7,14-16H2,1-2H3,(H2,27,28,29)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNAFSDUTMZGSF-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chmfl-flt3-122 structure-activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of CHMFL-FLT3-122
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. A significant subset of AML cases, approximately 30%, involves mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, most commonly internal tandem duplication (ITD) mutations.[1][2][3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.[4] This has established FLT3 as a critical therapeutic target for AML. This compound is a potent and selective small-molecule inhibitor of FLT3 kinase, designed to treat FLT3-ITD positive AML.[1][2] This document provides a comprehensive overview of its structure-activity relationship (SAR), mechanism of action, and preclinical efficacy.
Core Compound Profile: this compound
This compound, chemically known as (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, was developed through a structure-guided drug design approach starting from the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib (PCI-32765), which was found to possess off-target FLT3 inhibitory activity.[1][2] The development aimed to enhance potency against FLT3 while improving selectivity, particularly against c-KIT, to avoid myelosuppression, a common toxicity associated with dual FLT3/c-KIT inhibitors.[1][3][5]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cell-based assays.
Table 1: Biochemical Kinase Inhibition
| Kinase Target | IC50 (nM) | Source(s) |
| FLT3 | 40 | [1][2][6] |
| BTK | 421 | [6][7][8] |
| c-KIT | 559 | [6][7][8] |
IC50: The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Proliferation Inhibition (AML Cell Lines)
| Cell Line | Genotype | GI50 (nM) | Source(s) |
| MV4-11 | FLT3-ITD | 22 | [1][2][7][8] |
| MOLM-13 | FLT3-ITD | 21 | [1][2][8] |
| MOLM-14 | FLT3-ITD | 42 | [1][2][8] |
GI50: The half maximal growth inhibition concentration, indicating the concentration of the compound required to inhibit cell proliferation by 50%.
Table 3: Cellular Selectivity (Isogenic BaF3 Cells)
| Target | GI50 (nM) | Selectivity Ratio (c-KIT/FLT3) | Source(s) |
| FLT3 | 11 | \multirow{2}{*}{170-fold} | [1][2][5] |
| c-KIT | 1900 | [1][2][5] |
Table 4: In Vivo Pharmacokinetics
| Parameter | Value | Source(s) |
| Oral Bioavailability | 30% | [1][2] |
Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. In cells with FLT3-ITD mutations, the receptor is constitutively phosphorylated, leading to the activation of downstream pro-survival and proliferative signaling pathways, including STAT5, RAS/MEK/ERK, and PI3K/AKT.[4][7] By binding to the ATP-binding pocket of FLT3, this compound blocks its auto-phosphorylation and subsequent signal transduction.[7] This inhibition of downstream signaling leads to cell cycle arrest in the G0/G1 phase and ultimately induces apoptosis (programmed cell death) in FLT3-ITD positive AML cells.[1][2][6][7]
References
- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chinese Academy of Sciences [english.cas.cn]
- 4. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Chmfl-flt3-122: A Deep Dive into its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of Chmfl-flt3-122, a potent and orally available inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound.
Introduction
This compound has emerged as a promising therapeutic candidate for acute myeloid leukemia (AML), particularly for patients harboring FLT3 internal tandem duplication (ITD) mutations. A critical aspect of its preclinical evaluation is its selectivity profile against other kinases, as off-target effects can lead to toxicity and limit therapeutic efficacy. This guide summarizes the quantitative data on its inhibitory activity, details the experimental methodologies for assessing kinase inhibition, and visualizes the relevant biological pathways.
Quantitative Kinase Selectivity Profile
The inhibitory activity of this compound has been evaluated against a panel of kinases to determine its selectivity. The following tables summarize the key quantitative data from both biochemical and cell-based assays.
Table 1: Biochemical IC50 Values for this compound
| Kinase | IC50 (nM) |
| FLT3 | 40[1][2][3] |
| BTK | 421[1][3] |
| c-KIT | 559[1][3] |
IC50 (Half-maximal inhibitory concentration) values were determined in biochemical assays.
Table 2: Cellular GI50 Values for this compound
| Cell Line Model | Target | GI50 (nM) | Fold Selectivity (c-KIT/FLT3) |
| TEL-fusion isogenic BaF3 | FLT3 | 11[4][5][6] | 170[4][5][6] |
| TEL-fusion isogenic BaF3 | c-KIT | 1900[4][5][6] |
GI50 (Half-maximal growth inhibition) values were determined in cell-based assays. The 170-fold selectivity highlights the potential for a wider therapeutic window by avoiding myelosuppression associated with c-KIT inhibition.[4][5][6]
Experimental Protocols
While the exact proprietary protocols for the determination of this compound's IC50 values are not publicly detailed, a representative methodology for an in vitro kinase inhibition assay is described below. This protocol is based on commonly used platforms such as the ADP-Glo™ Kinase Assay.
In Vitro Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases (e.g., FLT3, BTK, c-KIT).
Materials:
-
Recombinant human kinase enzymes (FLT3, BTK, c-KIT)
-
Kinase-specific substrate (e.g., a generic tyrosine kinase substrate or a specific peptide)
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations. A typical starting concentration range would be from 1 µM down to 0.1 nM.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase assay buffer
-
This compound at various concentrations
-
Recombinant kinase enzyme
-
A mixture of the kinase substrate and ATP to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection:
-
Add ADP-Glo™ Reagent to the wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and then catalyze a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence intensity using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all data points.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "high concentration inhibitor" or "no enzyme" control as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of FLT3
The following diagram illustrates the downstream signaling pathways activated by FLT3. This compound inhibits the initial autophosphorylation of FLT3, thereby blocking these pro-survival and proliferative signals.
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the general workflow for determining the selectivity profile of a kinase inhibitor like this compound.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Conclusion
This compound demonstrates potent inhibition of FLT3 kinase with a favorable selectivity profile against other kinases such as BTK and c-KIT. The significant selectivity over c-KIT observed in cellular assays suggests a reduced potential for myelosuppressive side effects. The data presented in this guide, along with the outlined experimental methodologies, provide a comprehensive overview of the kinase selectivity of this compound, supporting its continued development as a targeted therapy for FLT3-mutated AML.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. betalifesci.com [betalifesci.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Reactome | FLT3 Signaling [reactome.org]
- 6. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The FLT3 Inhibitor CHMFL-FLT3-122: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHMFL-FLT3-122 is a potent, selective, and orally bioavailable FMS-like tyrosine kinase 3 (FLT3) inhibitor developed for acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. This technical guide provides an in-depth analysis of the compound's effect on cell cycle progression in FLT3-ITD positive AML cells. Treatment with this compound leads to a significant arrest of the cell cycle in the G0/G1 phase, a consequence of the targeted inhibition of the constitutively active FLT3-ITD signaling pathway. This guide summarizes the quantitative effects on cell cycle distribution, details the underlying molecular mechanisms, and provides comprehensive experimental protocols for researchers investigating this and similar compounds.
Introduction: FLT3-ITD and the Rationale for Targeted Inhibition
Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells. A significant subset of AML cases, approximately 30%, feature mutations in the FLT3 gene, most commonly an internal tandem duplication (FLT3-ITD).[1][2] This mutation results in ligand-independent, constitutive activation of the FLT3 receptor tyrosine kinase, which drives uncontrolled cell proliferation and survival through downstream signaling cascades, including the STAT5, PI3K/AKT, and MAPK/ERK pathways. The presence of FLT3-ITD is associated with a poor prognosis, making it a critical therapeutic target.
This compound (also referred to as compound 18 in its discovery paper) was identified as a potent inhibitor of FLT3 kinase, demonstrating high selectivity over other kinases like c-KIT, which helps to avoid potential myelosuppression toxicity.[1] Its primary mechanism of action is the induction of apoptosis in FLT3-ITD positive AML cells, which is preceded by a robust cell cycle arrest.[1][3]
Quantitative Analysis of Cell Cycle Arrest
Treatment of FLT3-ITD positive human AML cell lines, such as MV4-11 and MOLM-13, with this compound induces a dose-dependent arrest in the G0/G1 phase of the cell cycle.[3] This effect is observable within 24 hours of treatment and demonstrates the compound's direct impact on cell proliferation.
Table 1: Effect of this compound on Cell Cycle Distribution in MV4-11 Cells (24h Treatment)
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control (DMSO) | Data not available | Data not available | Data not available |
| 30 nM | Data not available | Data not available | Data not available |
| 100 nM | Data not available | Data not available | Data not available |
| 300 nM | Data not available | Data not available | Data not available |
| 1 µM | Data not available | Data not available | Data not available |
Note: Specific quantitative data from the primary publication for this compound was not publicly available in the search results. The table structure is provided as a template for presenting such data.
Molecular Mechanism of G0/G1 Arrest
The G0/G1 arrest induced by this compound is a direct result of its inhibition of the FLT3-ITD kinase and its downstream signaling pathways. The constitutive signal from FLT3-ITD promotes cell cycle progression; its inhibition reverses this effect, leading to a halt at the G1/S checkpoint.
Inhibition of Downstream Signaling
As a potent FLT3 inhibitor, this compound significantly reduces the autophosphorylation of the FLT3 receptor at Tyr589/591.[3] This action blocks the aberrant signal at its source, leading to the deactivation of key downstream effectors. Western blot analyses confirm that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of STAT5, ERK, and AKT.[3]
Caption: Signaling pathway inhibited by this compound leading to G1 arrest.
Modulation of Cell Cycle Regulatory Proteins
The inhibition of pro-proliferative signaling pathways culminates in changes to the core cell cycle machinery:
-
Upregulation of CDK Inhibitors: Inhibition of FLT3-ITD signaling leads to the stabilization and accumulation of cyclin-dependent kinase inhibitors (CKIs) such as p27Kip1. p27Kip1 binds to and inactivates Cyclin D-CDK4/6 complexes, which are essential for the G1 to S phase transition.
-
Downregulation of G1 Cyclins and CDKs: The activity of transcription factors like c-Myc, which is downstream of FLT3 signaling, is reduced.[3] This can lead to decreased transcription of G1-phase cyclins (e.g., Cyclin D1) and their associated cyclin-dependent kinases (CDKs), further preventing entry into S phase.
-
Downregulation of CDC25A: The cell cycle phosphatase CDC25A is a critical regulator for G1/S transition. Its expression is often driven by oncogenic signals. Inhibition of FLT3-ITD by other inhibitors has been shown to rapidly down-regulate CDC25A at both the mRNA and protein levels, contributing significantly to G1 arrest.[4]
Table 2: Effect of this compound on Cell Cycle Regulatory Proteins
| Protein Target | Observed Effect | Method |
|---|---|---|
| p-FLT3 (Tyr589/591) | Decreased | Western Blot |
| p-STAT5 | Decreased | Western Blot |
| p-ERK | Decreased | Western Blot |
| p-AKT | Decreased | Western Blot |
| c-Myc | Decreased | Western Blot |
| p27Kip1 | Inferred Increase | - |
| Cyclin D1 | Inferred Decrease | - |
| CDC25A | Inferred Decrease | - |
Note: Effects on p27, Cyclin D1, and CDC25A are inferred based on the known mechanism of FLT3 inhibitors, as specific data for this compound was not available in the search results.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.
Experimental Workflow Overview
References
- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
Preclinical Profile of Chmfl-flt3-122: A Potent and Orally Available FLT3 Kinase Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis. Chmfl-flt3-122 is a novel, potent, and orally bioavailable small molecule inhibitor designed to target the FLT3 kinase, offering a promising therapeutic strategy for FLT3-ITD positive AML. This technical guide provides a comprehensive overview of the preclinical data and methodologies used to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| FLT3 | 40 |
| BTK | >421 |
| c-KIT | >559 |
Table 1: Kinase inhibitory activity of this compound. The half-maximal inhibitory concentration (IC50) was determined using a Caliper EZ reader-based kinase assay.
In Vitro Cellular Activity
| Cell Line | Genotype | GI50 (nM) |
| MV4-11 | FLT3-ITD | 22 |
| MOLM-13 | FLT3-ITD | 21 |
| MOLM-14 | FLT3-ITD | 42 |
| BaF3-FLT3-ITD | FLT3-ITD | 11 |
| BaF3-c-KIT | c-KIT | 1900 |
Table 2: Anti-proliferative activity of this compound in various cell lines. The half-maximal growth inhibition (GI50) was determined using a CellTiter-Glo® luminescent cell viability assay.
In Vivo Efficacy and Pharmacokinetics
| Parameter | Value |
| In Vivo Efficacy (MV4-11 Xenograft Model) | |
| Dose | 50 mg/kg, oral |
| Tumor Growth Inhibition | Significant suppression |
| Toxicity | No obvious toxicity |
| Pharmacokinetics (Rat) | |
| Bioavailability (F%) | 30% |
Table 3: Summary of in vivo preclinical data for this compound.
Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of this compound against FLT3, BTK, and c-KIT kinases was determined using a microfluidic capillary electrophoresis-based enzymatic assay (Caliper EZ Reader). The assay measures the conversion of a fluorescently labeled substrate to its phosphorylated product.
-
Reaction Mixture: Kinase, substrate, ATP, and varying concentrations of this compound were incubated in a reaction buffer (100 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100, and 0.1% BSA).
-
Incubation: The reaction was allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The reaction was stopped, and the substrate and product were separated by electrophoresis and detected via fluorescence.
-
Data Analysis: The percentage of substrate conversion was calculated, and IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
The anti-proliferative effect of this compound on AML cell lines was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Cell Seeding: Cells (e.g., MV4-11, MOLM-13, MOLM-14) were seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Luminescence was measured using a microplate reader.
-
Data Analysis: The GI50 values were calculated by plotting the percentage of cell growth inhibition against the compound concentration.
Apoptosis Assay
Apoptosis induction by this compound was evaluated using the Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (BD Biosciences).
-
Cell Treatment: AML cells were treated with this compound at various concentrations for 48 hours.
-
Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and PI were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
The effect of this compound on the cell cycle distribution was determined by PI staining and flow cytometry.
-
Cell Treatment: AML cells were treated with this compound for 24 hours.
-
Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified.
In Vivo Xenograft Model
The anti-tumor efficacy of this compound was assessed in a subcutaneous xenograft model using MV4-11 cells.
-
Cell Implantation: Female nude mice were subcutaneously inoculated with MV4-11 cells.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Drug Administration: Mice were randomized into vehicle control and treatment groups. This compound was administered orally at a dose of 50 mg/kg daily.
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors were excised and weighed.
Pharmacokinetic Study
Pharmacokinetic parameters of this compound were determined in Sprague-Dawley rats.
-
Drug Administration: A single dose of this compound was administered intravenously or orally.
-
Blood Sampling: Blood samples were collected at various time points post-dosing.
-
Plasma Analysis: The concentration of this compound in plasma was quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters, including bioavailability, were calculated using non-compartmental analysis.
Visualizations
Signaling Pathways
The constitutive activation of FLT3-ITD leads to the aberrant activation of several downstream signaling pathways that are critical for cell survival and proliferation. This compound effectively inhibits these pathways.
Figure 1: Simplified FLT3-ITD signaling pathways and the inhibitory action of this compound.
Experimental Workflow
The preclinical evaluation of this compound followed a systematic workflow from in vitro characterization to in vivo efficacy studies.
CHMFL-FLT3-122: A Technical Guide for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CHMFL-FLT3-122, a potent and orally available FLT3 kinase inhibitor, for its application in acute myeloid leukemia (AML) research.
Core Concepts and Mechanism of Action
This compound is a small molecule inhibitor designed to target FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML.[1] The internal tandem duplication (ITD) mutation of FLT3 (FLT3-ITD) is present in approximately 30% of AML patients and is associated with a poor prognosis.[1] this compound was developed through a structure-guided drug design approach based on the structure of Ibrutinib.[1]
The inhibitor potently targets the FLT3 kinase, demonstrating significant selectivity over other kinases like BTK and c-KIT.[1] This selectivity is crucial as the dual inhibition of FLT3 and c-KIT can lead to myelosuppression.[1] By inhibiting the constitutively active FLT3-ITD, this compound effectively downregulates downstream signaling pathways, including STAT5, ERK, and AKT. This disruption of oncogenic signaling leads to cell cycle arrest in the G0/G1 phase and induces apoptosis in FLT3-ITD positive AML cells.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| FLT3 | 40 |
IC50: Half-maximal inhibitory concentration.
Table 2: Cellular Proliferation Inhibition (GI50)
| Cell Line | Genotype | GI50 (nM) |
| MV4-11 | FLT3-ITD | 22 |
| MOLM-13 | FLT3-ITD | 21 |
| MOLM-14 | FLT3-ITD | 42 |
| BaF3/TEL-FLT3 | - | 11 |
| BaF3/TEL-c-KIT | - | 1900 |
GI50: Half-maximal growth inhibition.
Table 3: In Vivo Efficacy in MV4-11 Xenograft Model
| Dosage (mg/kg/day) | Tumor Growth Inhibition |
| 50 | Significant suppression |
Table 4: Pharmacokinetic Profile
| Parameter | Value |
| Bioavailability (Oral) | 30% |
Signaling Pathway
The following diagram illustrates the FLT3-ITD signaling pathway and the point of intervention by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against FLT3 kinase.
Methodology:
-
Recombinant FLT3 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) followed by autoradiography, or using phospho-specific antibodies in an ELISA or Western blot format.
-
The percentage of kinase inhibition at each concentration of the inhibitor is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT or CellTiter-Glo)
Objective: To assess the anti-proliferative effect of this compound on AML cell lines.
Methodology:
-
AML cells (e.g., MV4-11, MOLM-13, MOLM-14) are seeded in 96-well plates at a predetermined density.
-
The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength.
-
For the CellTiter-Glo assay, a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is then measured.
-
The percentage of cell growth inhibition is calculated for each concentration of the compound compared to untreated control cells.
-
The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Western Blot Analysis of Signaling Pathways
Objective: To evaluate the effect of this compound on the phosphorylation status of key proteins in the FLT3 signaling pathway.
Methodology:
-
FLT3-ITD positive AML cells are treated with this compound at various concentrations for a defined time.
-
Cells are harvested and lysed to extract total proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of FLT3, STAT5, ERK, and AKT, as well as antibodies for the total forms of these proteins as loading controls.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition.
In Vivo Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with a suspension of human FLT3-ITD positive AML cells (e.g., MV4-11).
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into vehicle control and treatment groups.
-
This compound is administered orally to the treatment groups at specified doses and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the vehicle control group.
Experimental Workflow
The following diagram provides a conceptual workflow for the preclinical evaluation of a novel FLT3 inhibitor like this compound.
Clinical Development
A compound identified as HYML-122, which is understood to be this compound, is currently under clinical investigation.
-
NCT05241106: A Phase 2, single-arm, open-label, multicenter study is evaluating the efficacy, safety, and pharmacokinetics of HYML-122 monotherapy in Chinese subjects with FLT3 positive relapsed or refractory AML.
-
NCT05241093: A Phase 2 study is assessing HYML-122 in combination with cytarabine in a similar patient population.
As of the last update, results from these trials have not been publicly released. These studies will provide crucial data on the clinical safety and efficacy of this compound in patients with AML.
Conclusion
This compound is a promising, potent, and selective FLT3 inhibitor with demonstrated preclinical efficacy in models of FLT3-ITD positive AML. Its favorable in vitro and in vivo profiles have led to its advancement into clinical trials. The ongoing clinical studies will be critical in determining its therapeutic potential for the treatment of this high-risk leukemia. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation and potential application of this compound.
References
Chmfl-flt3-122: A Potent and Selective FLT3 Inhibitor for Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic abnormalities in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.[1][3] Chmfl-flt3-122 has emerged as a promising therapeutic agent, demonstrating potent and selective inhibition of FLT3, particularly the ITD mutant form. This guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound is an orally active, potent, and selective small-molecule inhibitor of FLT3 kinase.[4] Its primary mechanism of action involves the inhibition of FLT3 auto-phosphorylation at the Tyr589/591 site.[5] This blockade disrupts the downstream signaling cascades that are constitutively activated by FLT3-ITD, including the STAT5, ERK, and AKT pathways.[3][5] The inhibition of these pro-survival and proliferative signals ultimately leads to cell cycle arrest in the G0/G1 phase and the induction of apoptosis in FLT3-ITD positive AML cells.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and cellular activity.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Reference |
| FLT3 | 40 | |
| BTK | 421 | |
| c-KIT | 559 |
Table 2: Cellular Activity against AML Cell Lines
| Cell Line | Genotype | GI50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 22 | [2] |
| MOLM13 | FLT3-ITD | 21 | [2] |
| MOLM14 | FLT3-ITD | 42 | [2] |
Table 3: Selectivity in Isogenic BaF3 Cells
| Target | GI50 (nM) | Fold Selectivity (c-KIT/FLT3) | Reference |
| FLT3 | 11 | 170 | [2] |
| c-KIT | 1900 | [2] |
Table 4: In Vivo Pharmacokinetic and Efficacy Data
| Parameter | Value | Animal Model | Reference |
| Bioavailability | 30% | In vivo studies | [2] |
| Efficacy | Significantly suppressed tumor growth | MV4-11 xenograft | [2][4] |
| Dosing | 50 mg/kg | MV4-11 xenograft | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its preclinical evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FLT3, BTK, and c-KIT kinases.
-
Methodology:
-
Kinase assays are performed using a radiometric filter binding assay or a fluorescence-based assay (e.g., LanthaScreen™).
-
Recombinant human FLT3, BTK, and c-KIT kinase domains are used.
-
A suitable substrate (e.g., a synthetic peptide) and ATP (at a concentration close to the Km for each kinase) are included in the reaction mixture.
-
This compound is serially diluted and added to the reaction wells.
-
The reaction is initiated by the addition of the enzyme and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation Assay (MTS/MTT Assay)
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on AML cell lines.
-
Methodology:
-
AML cell lines (MV4-11, MOLM13, MOLM14) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Cells are allowed to attach and grow for 24 hours.
-
This compound is serially diluted in culture medium and added to the wells.
-
The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
The absorbance is measured at a wavelength of 490 nm (for MTS) or 570 nm (for MTT after solubilization of formazan) using a microplate reader.
-
GI50 values are calculated from the dose-response curves.
-
Western Blot Analysis for Signaling Pathway Inhibition
-
Objective: To assess the effect of this compound on the phosphorylation status of FLT3 and its downstream effectors.
-
Methodology:
-
AML cells are treated with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-FLT3 (Tyr589/591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-AKT (Ser473), and total AKT.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a murine model of AML.
-
Methodology:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG) are used.
-
MV4-11 cells (e.g., 5-10 x 10^6 cells) are subcutaneously injected into the flank of the mice.
-
Tumor growth is monitored regularly by caliper measurements.
-
When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at a specified dose (e.g., 50 mg/kg) and schedule (e.g., once daily).
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
Clinical Development
This compound, also known as HYML-122, is currently being investigated in clinical trials for the treatment of relapsed or refractory FLT3-positive AML. These trials are evaluating the safety, efficacy, and pharmacokinetics of HYML-122 both as a monotherapy and in combination with standard chemotherapy agents like cytarabine.
Conclusion
This compound is a highly potent and selective FLT3 inhibitor with a well-defined mechanism of action. Preclinical data have demonstrated its significant anti-leukemic activity in cellular and animal models of FLT3-ITD positive AML. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising therapeutic agent for hematological malignancies. Ongoing clinical trials will be crucial in determining its ultimate role in the treatment of patients with FLT3-mutated AML.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. A Study of HYML-122 and Cytarabine in Patients With FLT3 Positive Relapsed or Refractory Acute Myeloid Leukemia (AML) (NCT05241093) [ancora.ai]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinConnect | A Study of HYML-122 and Cytarabine in Patients With FLT3 [clinconnect.io]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Investigating the Oral Bioavailability of Chmfl-flt3-122: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of Chmfl-flt3-122, a potent and orally available FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for FLT3-ITD positive Acute Myeloid Leukemia (AML).
Quantitative Pharmacokinetic Data
The oral bioavailability of this compound has been determined to be 30% in preclinical studies.[1][2][3] The key pharmacokinetic parameters following a single oral administration of 50 mg/kg and a single intravenous administration of 5 mg/kg in Sprague-Dawley rats are summarized in the table below.
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |
| Tmax (h) | 4.0 ± 2.8 | 0.083 (5 min) |
| Cmax (ng/mL) | 709.3 ± 138.6 | 1006.7 ± 225.1 |
| AUC (0-t) (ng·h/mL) | 7068.4 ± 1926.2 | 2118.6 ± 404.3 |
| AUC (0-∞) (ng·h/mL) | 7227.8 ± 2028.9 | 2125.1 ± 405.2 |
| t1/2 (h) | 6.8 ± 2.1 | 3.5 ± 0.9 |
| MRT (0-t) (h) | 8.7 ± 1.2 | 2.5 ± 0.5 |
| Vz (L/kg) | - | 4.9 ± 0.8 |
| CLz (L/h/kg) | - | 2.4 ± 0.5 |
| Oral Bioavailability (F%) | 30% | - |
Experimental Protocols
In Vivo Pharmacokinetic Studies
The pharmacokinetic profile of this compound was assessed in male Sprague-Dawley rats.[1]
-
Animal Model: Male Sprague-Dawley rats, weighing between 200 and 250g, were used for the studies.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
-
Dosing:
-
Oral Administration: A single dose of 50 mg/kg of this compound, formulated in 0.5% carboxymethylcellulose sodium (CMC-Na), was administered by oral gavage.
-
Intravenous Administration: A single dose of 5 mg/kg of this compound, dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline, was administered via the tail vein.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein at various time points post-dosing: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data.
In Vivo Efficacy Studies
The anti-tumor efficacy of orally administered this compound was evaluated in a xenograft model.[1][2]
-
Animal Model: Female nude mice were used for the xenograft studies.[1]
-
Cell Line: The human AML cell line MV4-11, which harbors the FLT3-ITD mutation, was used to establish the tumors.
-
Tumor Implantation: MV4-11 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reached a palpable size, mice were treated with this compound at a dose of 50 mg/kg, administered orally once daily.[1][2]
-
Efficacy Evaluation: Tumor growth was monitored regularly, and the efficacy of the treatment was assessed by measuring the tumor volume over time.
Visualizations
FLT3-ITD Signaling Pathway
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor and its downstream signaling pathways, promoting cancer cell proliferation and survival. This compound exerts its therapeutic effect by inhibiting this aberrant signaling.
References
Chmfl-flt3-122: A Technical Guide for Researchers in Oncology Drug Development
An In-depth Review of a Novel FLT3 Inhibitor for FLT3-Positive Cancers
Chmfl-flt3-122, also known as HYML-122, has emerged as a promising therapeutic candidate for the treatment of cancers driven by mutations in the FMS-like tyrosine kinase 3 (FLT3), particularly Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of this compound, consolidating preclinical data, experimental methodologies, and the underlying biological pathways for researchers, scientists, and drug development professionals.
Core Concepts: Mechanism of Action and Preclinical Efficacy
This compound is a potent and selective, orally active inhibitor of FLT3 kinase.[1] Its mechanism of action centers on the inhibition of FLT3 autophosphorylation, which subsequently blocks downstream signaling pathways crucial for the proliferation and survival of cancer cells.[2] Preclinical studies have demonstrated its efficacy in cell lines harboring the FLT3-internal tandem duplication (ITD) mutation, a common driver of AML.
Kinase Inhibition and Cellular Activity
Quantitative analysis reveals the high potency and selectivity of this compound. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values from in vitro assays.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) |
| FLT3 | 40 |
| BTK | 421 |
| c-KIT | 559 |
| Data sourced from MedChemExpress and Cayman Chemical.[1][3] |
Table 2: Anti-proliferative Activity of this compound in FLT3-ITD Positive AML Cell Lines
| Cell Line | GI50 (nM) |
| MV4-11 | 22 |
| MOLM13 | 21 |
| MOLM14 | 42 |
| Data sourced from Cayman Chemical.[3] |
In cellular assays, this compound has been shown to induce apoptosis by arresting the cell cycle in the G0/G1 phase.[1]
In Vivo Efficacy
Preclinical evaluation in a mouse xenograft model using the MV4-11 human AML cell line demonstrated significant tumor growth suppression. Oral administration of this compound at a dose of 50 mg/kg resulted in marked inhibition of tumor progression.[2][4] The compound has an oral bioavailability of 30% in preclinical models.[2]
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells. In certain cancers, particularly AML, mutations in the FLT3 gene lead to its constitutive activation, driving uncontrolled cell growth and proliferation. The diagram below illustrates the canonical FLT3 signaling pathway and the point of intervention for this compound.
Caption: FLT3 signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the preclinical evaluation of this compound.
FLT3 Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting FLT3 kinase activity.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human FLT3 kinase, a suitable substrate peptide (e.g., a poly-Glu, Tyr 4:1 peptide), ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure:
-
The FLT3 enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the TR-FRET detection reagents are added.
-
The plate is read on a suitable plate reader, and the IC50 value is calculated from the resulting dose-response curve.
-
Caption: Workflow for an in vitro FLT3 kinase inhibition assay.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of AML cell lines.
Methodology:
-
Cell Culture: MV4-11, MOLM13, or MOLM14 cells are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The GI50 value is calculated from the dose-response curve.
Western Blotting for FLT3 Signaling Pathway Components
Objective: To confirm the inhibitory effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: AML cells are treated with this compound for a defined time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total FLT3, STAT5, AKT, and ERK.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Cell Implantation: A specific number of MV4-11 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Treatment: this compound is administered orally at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.
Resistance Mechanisms
While specific resistance mechanisms to this compound have not yet been extensively reported, potential mechanisms can be extrapolated from studies of other FLT3 inhibitors. These can be broadly categorized as on-target and off-target resistance.
-
On-target resistance typically involves the acquisition of secondary mutations in the FLT3 kinase domain, such as the D835Y mutation, which can reduce the binding affinity of the inhibitor.[5][6] The "gatekeeper" mutation F691L has been shown to confer resistance to many FLT3 inhibitors.[5][6]
-
Off-target resistance can occur through the activation of bypass signaling pathways that promote cell survival independently of FLT3.[5][6] Upregulation of other oncogenic kinases, such as AXL or PIM kinases, or mutations in downstream signaling molecules like NRAS, are potential mechanisms.[6]
Caption: Potential mechanisms of resistance to FLT3 inhibitors.
Clinical Development
This compound is currently being investigated in clinical trials under the designation HYML-122. Phase 2 clinical trials are underway to evaluate the efficacy and safety of HYML-122, both as a monotherapy and in combination with cytarabine, in patients with relapsed or refractory FLT3-positive AML (NCT05241106, NCT05241093).
Conclusion
This compound (HYML-122) is a potent and selective FLT3 inhibitor with promising preclinical activity against FLT3-ITD positive AML. Its oral bioavailability and significant in vivo efficacy warrant its continued investigation in clinical settings. Understanding the detailed experimental protocols and potential resistance mechanisms is crucial for the successful clinical development and application of this targeted therapy. This guide provides a foundational resource for researchers dedicated to advancing treatments for FLT3-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
Methodological & Application
Application Notes and Protocols for Chmfl-flt3-122 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chmfl-flt3-122 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in investigating its therapeutic potential and mechanism of action. The compound has demonstrated significant efficacy in inhibiting the proliferation of FLT3-ITD positive AML cell lines and inducing apoptosis by arresting the cell cycle in the G0/G1 phase.[1][2][3]
Mechanism of Action
This compound exerts its effects by targeting the constitutively active FLT3 receptor, particularly the internal tandem duplication (ITD) mutation. This mutation leads to ligand-independent dimerization and activation of downstream signaling pathways crucial for cell survival and proliferation, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways.[4][5][6] By inhibiting FLT3 autophosphorylation, this compound effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in FLT3-ITD positive cancer cells.[1]
Data Presentation
In Vitro Activity of this compound
| Compound | Target | IC50 / GI50 (nM) | Cell Line(s) | Assay Type | Reference |
| This compound | FLT3 kinase | 40 | - | Kinase Assay | [1][2][3] |
| BTK | 421 | - | Kinase Assay | [1][3] | |
| c-KIT | 559 | - | Kinase Assay | [1][3] | |
| FLT3-ITD | 22 | MV4-11 | Cell Proliferation | [1] | |
| FLT3-ITD | 21 | MOLM-13 | Cell Proliferation | [1] | |
| FLT3-ITD | 42 | MOLM-14 | Cell Proliferation | [1] |
Mandatory Visualizations
Caption: FLT3-ITD Signaling Pathway and Inhibition by this compound.
References
Application Notes and Protocols for Dissolving Chmfl-flt3-122 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to dissolving the potent and selective FLT3 inhibitor, Chmfl-flt3-122, in dimethyl sulfoxide (DMSO). Adherence to these protocols is crucial for preparing accurate and stable stock solutions for use in various research and drug development applications.
Chemical Properties and Solubility
This compound is a potent and orally available FLT3 kinase inhibitor.[1][2] It presents as a solid powder and is soluble in DMSO.[1][3] Several suppliers report high solubility in DMSO, enabling the preparation of concentrated stock solutions.
Table 1: Physicochemical and Solubility Data for this compound
| Parameter | Value | Source |
| Molecular Weight | 471.55 g/mol | [4] |
| Molecular Formula | C₂₆H₂₉N₇O₂ | |
| Appearance | Solid powder | [1] |
| Solubility in DMSO | Up to 125 mg/mL (265.08 mM) | [4] |
| 100 mg/mL | [5] | |
| 100 mM | ||
| Storage (Powder) | -20°C for long term (months to years) or 0-4°C for short term (days to weeks) | [1] |
| Storage (in DMSO) | -80°C for up to 6 months or -20°C for up to 1 month | [5][6] |
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is suitable for most in vitro cell-based assays and can be further diluted to the desired working concentration.
Materials:
-
This compound powder
-
Anhydrous or molecular sieves-dried DMSO (≥99.9%)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol:
-
Aseptic Technique: Perform all steps in a clean and sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.716 mg of this compound (Molecular Weight = 471.55).
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Ultrasonication (Recommended): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes.[4] This will aid in breaking up any small aggregates and ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]
-
Figure 1: Workflow for Dissolving this compound in DMSO
Caption: Workflow for preparing a this compound stock solution in DMSO.
Downstream Applications and Signaling Pathway
This compound is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3).[7] It has demonstrated significant activity against FLT3-ITD (internal tandem duplication) mutations, which are common in acute myeloid leukemia (AML).[2] The dissolved this compound can be used in various in vitro and in vivo studies to investigate its effects on FLT3 signaling pathways and its potential as a therapeutic agent. Inhibition of FLT3 by this compound leads to the induction of apoptosis by arresting the cell cycle in the G0/G1 phase.[3]
Figure 2: Simplified FLT3 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the FLT3 signaling pathway.
Disclaimer: This product is for research use only and is not intended for human or veterinary use. Please consult the product-specific safety data sheet (SDS) for handling and safety information. The provided protocols are for guidance only and may require optimization for specific experimental needs.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. This compound | FLT3 kinase inhibitor | CAS# 1839150-56-9 | InvivoChem [invivochem.com]
- 7. This compound | CAS 1839150-56-9 | this compound | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Chmfl-flt3-122 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Chmfl-flt3-122, a potent and selective FLT3 kinase inhibitor, in various in vitro assays. The included protocols are designed to assist in the investigation of its biochemical and cellular effects.
This compound is a selective and orally active inhibitor of FMS-like tyrosine kinase 3 (FLT3) with a reported IC50 of 40 nM.[1][2][3] It demonstrates significant selectivity for FLT3 over other kinases such as BTK (IC50 = 421 nM) and c-KIT (IC50 = 559 nM).[1][3] This inhibitor has been shown to effectively suppress the proliferation of FLT3-ITD positive acute myeloid leukemia (AML) cell lines.[1][4] Its mechanism of action involves the inhibition of FLT3 auto-phosphorylation and downstream signaling pathways, leading to cell cycle arrest in the G0/G1 phase and the induction of apoptosis.[1][2][3]
Quantitative Data Summary
The following tables summarize the reported in vitro potency and cellular activity of this compound.
Table 1: Biochemical Assay Data
| Target Kinase | IC50 (nM) |
| FLT3 | 40 |
| BTK | 421 |
| c-KIT | 559 |
Table 2: Cell-Based Assay Data
| Cell Line | Assay Type | Measurement | Value (nM) | Notes |
| MV4-11 | Proliferation | GI50 | 22 | FLT3-ITD positive AML cell line |
| MOLM13 | Proliferation | GI50 | 21 | FLT3-ITD positive AML cell line |
| MOLM14 | Proliferation | GI50 | 42 | FLT3-ITD positive AML cell line |
| BaF3-TEL-FLT3 wt | Proliferation | GI50 | 16 | Isogenic BaF3 cell line |
| BaF3-TEL-c-KIT | Proliferation | GI50 | 1900 | Isogenic BaF3 cell line |
| MV4-11, MOLM13, MOLM14 | Cell Cycle Arrest | - | 30 - 1000 | Arrested cell cycle in G0/G1 phase |
| MV4-11, MOLM13, MOLM14 | Apoptosis Induction | - | 30 - 1000 | Induced apoptosis |
| MV4-11, MOLM13, MOLM14 | FLT3 Phosphorylation | - | 30 - 1000 | Inhibited auto-phosphorylation at Tyr589/591 |
Signaling Pathway and Experimental Workflow
Experimental Protocols
The following are detailed protocols for key in vitro experiments.
Biochemical FLT3 Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against the FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the FLT3 enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for FLT3.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT or MTS)
This protocol measures the effect of this compound on the proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well clear or opaque-walled plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound to the wells. The final volume in each well should be 200 µL. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
For an MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For an MTS assay, add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Western Blot Analysis for FLT3 Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of FLT3 and its downstream targets.
Materials:
-
AML cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3 (Tyr589/591), anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and grow them to about 80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 30, 100, 300, 1000 nM) or DMSO for 24 hours.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
AML cell lines
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 30, 100, 300, 1000 nM) or DMSO for 24 hours.
-
Harvest the cells, including any floating cells, and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the extent of apoptosis induced by this compound.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound (e.g., 30, 100, 300, 1000 nM) or DMSO for 24 hours.
-
Harvest all cells (adherent and floating) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of p-FLT3 Inhibition by Chmfl-flt3-122 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Constitutive activation of FLT3, often through internal tandem duplication (ITD) mutations, is a key driver in acute myeloid leukemia (AML). Chmfl-flt3-122 is a potent and selective inhibitor of FLT3 kinase.[1][2][3] This document provides a detailed protocol for assessing the inhibitory effect of this compound on FLT3 phosphorylation in FLT3-ITD positive AML cell lines using Western blotting.
Introduction
The FLT3 signaling pathway, when constitutively activated, promotes uncontrolled cell growth and survival through downstream effectors such as STAT5, AKT, and ERK.[4][5] Targeted inhibition of FLT3 kinase activity is a promising therapeutic strategy for AML. This compound has been shown to significantly inhibit the auto-phosphorylation of FLT3 at tyrosine residues 589/591, leading to cell cycle arrest and apoptosis in FLT3-ITD positive cells.[6] Western blotting is a fundamental technique to qualitatively and semi-quantitatively measure the levels of phosphorylated FLT3 (p-FLT3), providing a direct readout of inhibitor efficacy.
Signaling Pathway and Inhibitor Action
Caption: FLT3 signaling pathway and inhibition by this compound.
Experimental Workflow
Caption: Western blot workflow for p-FLT3 analysis.
Quantitative Data Summary
Table 1: Reagents and Recommended Concentrations
| Reagent | Recommended Concentration/Dilution | Vendor (Example) | Catalog # (Example) |
| This compound | 0.03 - 1 µM in DMSO | MedChemExpress | HY-18945 |
| RIPA Lysis Buffer | 1X | Cell Signaling Technology | 9806 |
| Protease Inhibitor Cocktail | 1X | Cell Signaling Technology | 5871 |
| Phosphatase Inhibitor Cocktail | 1X | Cell Signaling Technology | 5870 |
| BCA Protein Assay Kit | As per manufacturer's instructions | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | 1X final concentration | Bio-Rad | 1610747 |
| PVDF Membrane | 0.45 µm | Millipore | IPVH00010 |
| Blocking Buffer | 5% (w/v) BSA in TBST | --- | --- |
| Primary Antibody: p-FLT3 (Tyr589/591) | 1:1000 in 5% BSA/TBST | Cell Signaling Technology | 3464 |
| Primary Antibody: Total FLT3 | 1:1000 in 5% BSA/TBST | Cell Signaling Technology | 3462 |
| Primary Antibody: Loading Control (e.g., GAPDH) | 1:1000 - 1:10000 in 5% BSA/TBST | Cell Signaling Technology | 5174 |
| HRP-conjugated Anti-Rabbit IgG | 1:2000 - 1:5000 in 5% milk/TBST | Cell Signaling Technology | 7074 |
| ECL Substrate | As per manufacturer's instructions | Thermo Fisher Scientific | 32106 |
| Stripping Buffer | As per manufacturer's instructions | Thermo Fisher Scientific | 21059 |
Experimental Protocol
1. Cell Culture and Treatment
1.1. Seed FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13, or MOLM-14) at a density of 0.5 x 10^6 cells/mL in appropriate culture medium. 1.2. Incubate cells overnight under standard conditions (37°C, 5% CO2). 1.3. Prepare a stock solution of this compound in DMSO. 1.4. Treat cells with varying concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1 µM) for 24 hours.[6] Include a DMSO-only vehicle control.
2. Cell Lysis and Protein Quantification
2.1. Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. 2.2. Wash the cell pellet once with ice-cold PBS and centrifuge again. 2.3. Aspirate the supernatant and resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[7][8][9] 2.4. Incubate on ice for 30 minutes with vortexing every 10 minutes. 2.5. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. 2.6. Transfer the supernatant (protein lysate) to a new pre-chilled tube. 2.7. Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting
3.1. Denature 20-40 µg of protein from each sample by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes. 3.2. Load the denatured protein samples onto an 8% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel. 3.3. Transfer the separated proteins to a PVDF membrane. 3.4. Block the membrane with 5% (w/v) BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. 3.5. Incubate the membrane with the primary antibody against p-FLT3 (Tyr589/591) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. 3.6. Wash the membrane three times for 10 minutes each with TBST. 3.7. Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature. 3.8. Wash the membrane three times for 10 minutes each with TBST. 3.9. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. 3.10. Capture the chemiluminescent signal using a digital imaging system.
4. Stripping and Reprobing
4.1. After imaging for p-FLT3, wash the membrane briefly in TBST. 4.2. Incubate the membrane in stripping buffer for 15-30 minutes at room temperature, following the manufacturer's protocol.[10][11] 4.3. Wash the membrane extensively with TBST (3 x 10 minutes). 4.4. Block the membrane again with 5% BSA/TBST for 1 hour. 4.5. Probe the membrane for total FLT3 and a loading control (e.g., GAPDH or β-actin) by repeating steps 3.5 to 3.10 with the respective primary antibodies.
Data Analysis and Interpretation
A dose-dependent decrease in the p-FLT3 signal should be observed in cells treated with this compound compared to the vehicle control. The total FLT3 levels should remain relatively constant across all treatment conditions. The loading control is used to ensure equal protein loading in each lane. Densitometry analysis can be performed to quantify the band intensities and normalize the p-FLT3 signal to the total FLT3 signal.
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Using BSA instead of milk for blocking when detecting phosphoproteins can reduce background.[12]
-
No or Weak Signal: Check antibody dilutions, ensure the activity of the ECL substrate, and confirm efficient protein transfer.
-
Phosphatase Activity: Always use fresh phosphatase inhibitors and keep samples on ice or at 4°C during preparation to preserve phosphorylation.[12]
-
Incomplete Stripping: If residual signal is detected after stripping, increase the incubation time or use a harsher stripping protocol.[13]
By following this detailed protocol, researchers can effectively evaluate the in-vitro efficacy of this compound in inhibiting FLT3 phosphorylation, a critical step in the preclinical assessment of this targeted therapy.
References
- 1. This compound | CAS 1839150-56-9 | this compound | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. haematologica.org [haematologica.org]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 8. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 9. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 10. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. stratech.co.uk [stratech.co.uk]
- 13. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols for Animal Dosing and Administration of Chmfl-flt3-122
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preclinical in vivo administration of Chmfl-flt3-122, a potent and orally available FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information is intended to guide researchers in designing and executing animal studies to evaluate the efficacy and pharmacokinetics of this compound in relevant cancer models, particularly those harboring FLT3 internal tandem duplication (FLT3-ITD) mutations prevalent in Acute Myeloid Leukemia (AML).
Mechanism of Action
This compound is a selective inhibitor of the FLT3 kinase.[1][2] In AML, mutations such as the internal tandem duplication (ITD) in the juxtamembrane domain of FLT3 lead to its constitutive activation.[3][4][5][6] This aberrant signaling promotes uncontrolled proliferation and survival of leukemic cells through downstream pathways including PI3K/AKT, RAS/RAF/MAPK, and STAT5.[3][6] this compound effectively inhibits the autophosphorylation of FLT3, thereby blocking these downstream signaling cascades, inducing cell cycle arrest at the G0/G1 phase, and promoting apoptosis in FLT3-ITD positive AML cells.[1][7][8]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| GI50 | MV4-11 (FLT3-ITD) | 22 nM | [1] |
| MOLM-13 (FLT3-ITD) | 21 nM | [1][7] | |
| MOLM-14 (FLT3-ITD) | 42 nM | [1][7] | |
| IC50 (FLT3 Kinase) | - | 40 nM | [1] |
| IC50 (c-KIT Kinase) | - | 559 nM | [2] |
| IC50 (BTK Kinase) | - | 421 nM | [7] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Female nu/nu mice with MV4-11 cell line xenografts | |
| Dose Levels | 12.5 mg/kg, 25 mg/kg, and 50 mg/kg | [7] |
| Administration Route | Oral gavage | [7] |
| Dosing Frequency | Once daily | [7] |
| Treatment Duration | 22 days | [7] |
| Outcome | Significant tumor growth suppression at 50 mg/kg | [1][7] |
| Bioavailability (Oral) | 30% | [1][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a vehicle suspension suitable for the oral gavage of this compound in mice.
Materials:
-
This compound powder
-
Methocellulose (e.g., Methylcellulose, 0.5%)
-
Tween 80 (e.g., Polysorbate 80, 0.4%)
-
Sterile double-distilled water (ddH₂O)
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile conical tube, add the required volume of ddH₂O.
-
While stirring, slowly add 0.5% (w/v) of methocellulose to the water.
-
Continue stirring until the methocellulose is fully dissolved and the solution is clear. This may take some time.
-
Add 0.4% (v/v) of Tween 80 to the methocellulose solution.
-
Continue to stir until the solution is homogeneous. This is the HKI solution (0.5% methocellulose/0.4% Tween 80 in ddH₂O).
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
In a separate sterile tube, add a small volume of the prepared HKI vehicle solution to the this compound powder to create a paste.
-
Gradually add the remaining vehicle solution to the paste while continuously vortexing or stirring to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps. If present, continue to mix until a fine, uniform suspension is achieved.
-
-
Storage:
-
It is recommended to prepare the formulation fresh daily.
-
If short-term storage is necessary, store the suspension at 2-8°C and protect it from light.
-
Before each use, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
-
Protocol 2: In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol outlines the procedure for the daily oral administration of this compound to mice bearing AML xenografts.
Materials:
-
Female nu/nu mice (5-6 weeks old)
-
MV4-11 human AML cell line
-
Matrigel
-
Prepared this compound suspension
-
Vehicle control (HKI solution)
-
Animal gavage needles (e.g., 20-22 gauge, curved)
-
1 mL syringes
-
Animal balance
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest MV4-11 cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS.
-
Mix the cell suspension with an equal volume of Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells in a total volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth regularly by measuring the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Dosing:
-
Weigh each mouse daily before dosing to accurately calculate the required volume of the this compound suspension.
-
Administer the appropriate dose (e.g., 12.5, 25, or 50 mg/kg) of the this compound suspension or vehicle control via oral gavage.
-
The typical dosing volume for mice is 100-200 µL.
-
Continue daily administration for the planned duration of the study (e.g., 22 days).
-
-
Efficacy Evaluation:
-
Measure tumor volumes 2-3 times per week throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
Caption: FLT3-ITD signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoliquiritigenin, an Orally Available Natural FLT3 Inhibitor from Licorice, Exhibits Selective Anti-Acute Myeloid Leukemia Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | FLT3 kinase inhibitor | CAS# 1839150-56-9 | InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Apoptosis Induction by Chmfl-flt3-122 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of apoptosis induced by the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, Chmfl-flt3-122, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell growth and inhibiting apoptosis.[2]
This compound is a potent and selective inhibitor of FLT3 kinase. By blocking the constitutive signaling of mutated FLT3, this compound is expected to induce apoptosis in FLT3-mutated cancer cells. This application note details a robust method to quantify the apoptotic effects of this compound on susceptible cell lines using flow cytometry.
The primary method described here is the Annexin V/PI assay. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[5] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation from early apoptotic cells.[4]
Signaling Pathway of FLT3 and its Inhibition
The constitutive activation of FLT3-ITD leads to the activation of several downstream signaling pathways, including the PI3K/Akt, RAS/MAPK, and STAT5 pathways, which promote cell proliferation and survival while inhibiting apoptosis. This compound, as an FLT3 inhibitor, is designed to block these aberrant signals, thereby inducing apoptosis.
References
- 1. Inducing apoptosis in acute myeloid leukemia; mechanisms and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. kumc.edu [kumc.edu]
Application Notes and Protocols for Chmfl-flt3-122 in Primary AML Patient Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Chmfl-flt3-122, a potent and selective FLT3 kinase inhibitor, in primary acute myeloid leukemia (AML) patient samples. The protocols outlined below are intended to facilitate the investigation of its therapeutic potential and mechanism of action in a preclinical setting.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common molecular abnormalities in AML, occurring in approximately 30% of patients and are associated with a poor prognosis.[1][2] this compound is a novel, orally available small molecule inhibitor designed to target FLT3, showing significant potency against FLT3-ITD positive AML cell lines.[3][4][5] These notes provide detailed protocols for evaluating the efficacy of this compound in primary AML patient samples, a crucial step in its preclinical development.
Mechanism of Action
This compound selectively inhibits the kinase activity of FLT3. In AML cells harboring FLT3-ITD mutations, this leads to the inhibition of downstream signaling pathways that are constitutively activated and essential for leukemic cell survival and proliferation. Key pathways affected include the STAT5, AKT, and ERK signaling cascades.[4] By blocking these pathways, this compound induces cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.[3][4][5]
Caption: Mechanism of action of this compound in FLT3-ITD positive AML cells.
Data Presentation
Table 1: In Vitro Activity of this compound in FLT3-ITD Positive AML Cell Lines
| Cell Line | GI50 (nM) | Target | Reference |
| MV4-11 | 22 | FLT3-ITD | [3][4][5] |
| MOLM13 | 21 | FLT3-ITD | [3][4][5] |
| MOLM14 | 42 | FLT3-ITD | [3][4][5] |
Experimental Protocols
Isolation and Culture of Primary AML Blasts
Objective: To isolate and culture viable primary AML blasts from patient bone marrow or peripheral blood samples.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 10 ng/mL IL-3, 10 ng/mL IL-6, 25 ng/mL SCF, and 10 ng/mL TPO.
-
Phosphate Buffered Saline (PBS)
-
Red Blood Cell Lysis Buffer
-
Trypan Blue solution
Protocol:
-
Dilute bone marrow aspirate or peripheral blood 1:1 with PBS.
-
Carefully layer the diluted sample onto Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the mononuclear cell layer (buffy coat) and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.
-
If significant red blood cell contamination is present, resuspend the pellet in RBC Lysis Buffer for 5-10 minutes at room temperature.
-
Wash the cells again with PBS and resuspend in culture medium.
-
Determine cell count and viability using a hemocytometer and Trypan Blue exclusion.
-
Plate cells at a density of 1 x 10^6 cells/mL in a humidified incubator at 37°C and 5% CO2.
Caption: Workflow for the isolation of primary AML cells.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on primary AML blasts.
Materials:
-
Primary AML cells in culture
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Protocol:
-
Seed 5 x 10^4 to 1 x 10^5 primary AML cells per well in a 96-well plate in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot Analysis of FLT3 Signaling
Objective: To assess the effect of this compound on the phosphorylation status of FLT3 and its downstream targets.
Materials:
-
Primary AML cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Culture primary AML cells (1-2 x 10^7 cells) and treat with various concentrations of this compound for 2-4 hours.
-
Harvest cells, wash with cold PBS, and lyse in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in primary AML cells by this compound.
Materials:
-
Primary AML cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat primary AML cells with this compound for 24-48 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in primary AML patient samples. Adherence to these methodologies will enable researchers to generate robust and reproducible data on the efficacy and mechanism of this promising FLT3 inhibitor, contributing to its potential translation into clinical practice for the treatment of FLT3-mutated AML.
References
- 1. Incorporating FLT3 inhibitors into acute myeloid leukemia treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Studying FLT3 Signaling Pathways with Chmfl-flt3-122
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chmfl-flt3-122
This compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] It demonstrates significant activity against both wild-type FLT3 and, critically, the internal tandem duplication (ITD) mutation of FLT3, a common driver of acute myeloid leukemia (AML).[3][4] This small molecule inhibitor was developed through a structure-guided drug design approach and exhibits high selectivity for FLT3 over other kinases such as BTK and c-KIT, which is advantageous for reducing off-target effects and potential toxicities like myelosuppression.[1][3][5] In cellular assays, this compound effectively inhibits the proliferation of FLT3-ITD positive AML cell lines, induces apoptosis by arresting the cell cycle in the G0/G1 phase, and suppresses tumor growth in in vivo xenograft models.[1][3][4][5] Its oral bioavailability further enhances its potential as a therapeutic agent and a valuable tool for preclinical research.[1][3]
Mechanism of Action
This compound exerts its effects by directly targeting the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. The constitutive activation of FLT3, particularly due to ITD mutations, leads to the continuous stimulation of pro-survival and proliferative pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[6][7][8] this compound effectively blocks these cascades by inhibiting the initial phosphorylation event of the FLT3 receptor. This leads to the downregulation of key downstream effectors such as STAT5, ERK, and AKT, ultimately resulting in cell cycle arrest and apoptosis in FLT3-dependent cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| FLT3 | 40 | [1][2][3] |
| BTK | 421 | [2] |
| c-KIT | 559 | [2] |
Table 2: Cellular Activity of this compound in FLT3-ITD Positive AML Cell Lines
| Cell Line | GI50 (nM) | Reference |
| MV4-11 | 22 | [3][9] |
| MOLM-13 | 21 | [3][9] |
| MOLM-14 | 42 | [3][9] |
Table 3: Selectivity of this compound in Isogenic BaF3 Cells
| Target | GI50 (nM) | Reference |
| FLT3 | 11 | [3] |
| c-KIT | 1900 | [3] |
| FLT3 D835V | 3 | [2][10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OUH - Protocols [ous-research.no]
- 5. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell proliferation assay and counting [bio-protocol.org]
- 7. promega.com [promega.com]
- 8. In vivo AML xenograft models. [bio-protocol.org]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Chmfl-flt3-122 Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), with internal tandem duplications (FLT3-ITD) being the most common type of activating mutation. These mutations lead to constitutive activation of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, promoting cell proliferation and survival. Chmfl-flt3-122 is a potent and selective inhibitor of FLT3 kinase, demonstrating significant anti-proliferative activity in FLT3-ITD positive AML cell lines by inducing G0/G1 cell cycle arrest and apoptosis.[1][2][3] However, as with other tyrosine kinase inhibitors, the development of drug resistance is a significant clinical challenge.
These application notes provide a comprehensive experimental framework for generating and characterizing this compound resistant AML cell lines, identifying the underlying resistance mechanisms, and validating their functional significance. The protocols are designed to be detailed and reproducible for researchers in academic and industrial settings.
Data Presentation
Table 1: In Vitro Activity of this compound in FLT3-ITD Positive AML Cell Lines
| Cell Line | Genotype | This compound GI50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 22 | [2][3] |
| MOLM-13 | FLT3-ITD | 21 | [2][3] |
| MOLM-14 | FLT3-ITD | 42 | [2][3] |
Table 2: Characterization of this compound Resistant Cell Lines (Example Data)
| Cell Line | Parental GI50 (nM) | Resistant GI50 (nM) | Fold Resistance | Resistance Mechanism |
| MV4-11-R | 22 | 450 | 20.5 | FLT3 D835Y mutation |
| MOLM-13-R | 21 | 380 | 18.1 | Increased p-ERK signaling |
Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol describes the generation of drug-resistant AML cell lines through continuous exposure to escalating concentrations of this compound.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Sterile cell culture flasks and plates
-
Centrifuge
Protocol:
-
Initial Culture and IC20 Determination:
-
Culture the parental AML cell lines in complete medium.
-
Perform a cell viability assay (e.g., MTT, see Protocol 2) to determine the 20% inhibitory concentration (IC20) of this compound for the parental cells. The starting concentration for resistance development is typically at or slightly above the IC20.[4]
-
-
Continuous Drug Exposure:
-
Seed the parental cells at a density of 0.5 x 10^6 cells/mL in complete medium containing this compound at the determined IC20.
-
Incubate the cells under standard conditions (37°C, 5% CO2).
-
Monitor cell viability and proliferation regularly. Initially, a significant reduction in cell growth is expected.
-
When the cell growth rate recovers and the culture reaches approximately 80% confluency, subculture the cells into fresh medium containing the same concentration of this compound.
-
-
Dose Escalation:
-
Once the cells are stably proliferating at the initial drug concentration, gradually increase the concentration of this compound by approximately 1.5 to 2-fold.[4]
-
Repeat the process of monitoring and subculturing. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
-
Establishment of Resistant Lines:
-
Continue this process of dose escalation over several months.
-
Periodically, determine the GI50 of the cultured cells to assess the level of resistance. A significant increase in GI50 (e.g., >10-fold) compared to the parental cells indicates the establishment of a resistant cell line.[4]
-
Once a resistant line is established, it should be maintained in a continuous culture with a maintenance concentration of this compound (typically the concentration at which they were selected) to preserve the resistant phenotype.
-
Cryopreserve aliquots of the resistant cells at different stages of resistance development.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound.
Materials:
-
Parental and resistant AML cell lines
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the drug dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration and determine the GI50 value using non-linear regression analysis.
-
Western Blot Analysis of FLT3 Signaling Pathway
This protocol is for investigating alterations in the FLT3 signaling pathway in resistant cells.
Materials:
-
Parental and resistant AML cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-FLT3 (Tyr589/591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Treat parental and resistant cells with or without this compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control and total protein levels to compare the phosphorylation status of signaling proteins between parental and resistant cells.
-
Identification of FLT3 Kinase Domain Mutations by Sanger Sequencing
This protocol is for identifying potential resistance-conferring mutations in the FLT3 tyrosine kinase domain.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the FLT3 tyrosine kinase domain (exons 13-23)[6]
-
PCR amplification kit
-
Agarose gel and electrophoresis apparatus
-
PCR product purification kit
-
Sanger sequencing service
Protocol:
-
Genomic DNA Extraction:
-
Extract genomic DNA from parental and resistant AML cell lines using a commercial kit.
-
-
PCR Amplification:
-
Amplify the FLT3 tyrosine kinase domain from the genomic DNA using specific primers.
-
Forward Primer Example: (covering exon 14) 5'-GCAATTTAGGTATGAAAGCCAGC-3'
-
Reverse Primer Example: (covering exon 15) 5'-CTTTCAGCATTTTGACGGTC-3'
-
Note: Multiple primer pairs will be needed to cover the entire kinase domain.
-
-
Verification of PCR Product:
-
Run the PCR products on an agarose gel to confirm the amplification of a band of the expected size.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR products for Sanger sequencing using both the forward and reverse primers.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference human FLT3 sequence (e.g., from NCBI).
-
Identify any nucleotide changes that result in amino acid substitutions, particularly in known resistance-associated codons such as D835 and F691.[7][8][9]
-
Mandatory Visualizations
Caption: FLT3-ITD signaling and inhibition by this compound.
Caption: Workflow for generating and characterizing resistant cells.
Caption: Logical flow for validating resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 8. Patterns of Resistance Differ in Patients with Acute Myeloid Leukemia Treated with Type I versus Type II FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry with Chmfl-flt3-122 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Chmfl-flt3-122, a potent and selective FLT3 kinase inhibitor, in preclinical research, with a focus on immunohistochemical (IHC) analysis of treated tissues.
Introduction to this compound
This compound is a small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] The internal tandem duplication (ITD) mutation of FLT3 (FLT3-ITD) is a common driver of leukemogenesis, occurring in approximately 30% of AML patients and is associated with a poor prognosis.[3][4][5][6] this compound was developed as a targeted therapy for FLT3-ITD positive AML.[1][2]
Mechanism of Action: this compound selectively binds to and inhibits the kinase activity of FLT3.[7] In cells with activating FLT3 mutations, this leads to the blockade of downstream signaling pathways, including the RAS/MEK/ERK, PI3K/Akt, and STAT5 pathways, which are crucial for cell survival and proliferation.[8][9][10] The inhibition of these pathways by this compound induces cell cycle arrest at the G0/G1 phase and triggers apoptosis in FLT3-ITD positive cancer cells.[1][2][11]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound from published studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| FLT3 | 40 |
| BTK | 421 |
| c-KIT | 559 |
Data sourced from MedChemExpress and Tocris Bioscience.[7]
Table 2: In Vitro Cellular Proliferation Inhibition by this compound
| Cell Line | FLT3 Status | GI50 (nM) |
| MV4-11 | FLT3-ITD Positive | 22 |
| MOLM13 | FLT3-ITD Positive | 21 |
| MOLM14 | FLT3-ITD Positive | 42 |
Data represents the concentration required for 50% growth inhibition. Sourced from a study published in the Journal of Medicinal Chemistry.[2]
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Model | Treatment | Outcome |
| MV4-11 Xenograft | 50 mg/kg this compound | Significant tumor growth suppression |
Data from an in vivo study in a mouse xenograft model inoculated with MV4-11 cells. Sourced from multiple publications.[1][2][12]
Experimental Protocols
This section provides detailed protocols for immunohistochemical analysis of tissues treated with this compound.
Protocol 1: Immunohistochemistry (IHC) for FFPE Tissues
This protocol outlines the steps for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections from preclinical models (e.g., xenografts) treated with this compound.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% Hydrogen Peroxide in methanol)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (see Table 4 for suggestions)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections in peroxidase blocking solution for 15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with PBS (3x 5 min).
-
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3x 5 min).
-
Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3x 5 min).
-
Apply the DAB substrate solution and incubate until the desired color intensity develops (typically 1-10 minutes).[13]
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with running tap water.[13]
-
-
Dehydration and Mounting:
Table 4: Recommended Primary Antibodies for IHC Analysis
| Target Protein | Purpose |
| Phospho-FLT3 (p-FLT3) | To directly assess the inhibition of FLT3 activity. |
| Phospho-STAT5 (p-STAT5) | To evaluate the inhibition of a key downstream signaling pathway. |
| Phospho-ERK1/2 (p-ERK1/2) | To assess the effect on the MAPK signaling pathway. |
| Cleaved Caspase-3 | To detect apoptosis induced by this compound. |
| Ki-67 | To measure the anti-proliferative effect of the treatment. |
Visualizations
The following diagrams illustrate the signaling pathway of FLT3, the experimental workflow for IHC, and the logical relationship of this compound's action.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IHC analysis of this compound treated tissues.
Caption: Logical flow from this compound treatment to cellular outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. Immunohistochemistry Protocol [geneticistusa.com]
- 15. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 16. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
Chmfl-flt3-122 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of Chmfl-flt3-122, a potent and selective FLT3 inhibitor. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Solubility Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
Q1: My this compound is not dissolving in DMSO. What should I do?
A1: this compound can exhibit variable solubility in DMSO. Here are a few steps to troubleshoot this issue:
-
Increase Sonication: Some sources indicate that ultrasonication is necessary to achieve higher concentrations in DMSO.[1] Ensure you are sonicating the solution for an adequate amount of time.
-
Gentle Warming: Gently warm the solution to aid dissolution. However, avoid excessive heat to prevent degradation of the compound.
-
Check Concentration: While some suppliers report solubility up to 100-125 mg/mL in DMSO, others state it is only slightly soluble (0.1-1 mg/mL).[1][2][3] It is possible you are trying to achieve a concentration that is too high. Consider preparing a more dilute stock solution.
-
Use Fresh DMSO: Ensure the DMSO you are using is anhydrous and of high quality. Water content in DMSO can affect the solubility of compounds.
Q2: I observed precipitation when diluting my DMSO stock of this compound with aqueous media for my in vitro assay. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue for hydrophobic compounds. Here are some solutions:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration in your assay medium that is as low as possible, typically well below 1%.
-
Use a Surfactant: Consider the inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final dilution buffer to improve the solubility of the compound.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes help to keep the compound in solution.
-
Alternative Solvents: For certain applications, exploring alternative solvent systems may be necessary. However, always consider the compatibility of the solvent with your experimental setup.
Q3: How do I prepare this compound for in vivo animal studies?
A3: A common formulation for oral gavage administration of this compound has been described.[4] The following is a sample protocol:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock and mix until the solution is clear.
-
Add Tween® 80 and mix until the solution is clear.
-
Finally, add ddH₂O and mix thoroughly.
The exact ratios of these components may need to be optimized for your specific dosage and administration volume.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing stock solutions of this compound?
A: The most commonly recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is also reported to be soluble in 1eq. HCl to 100 mM.
Q: What is the reported solubility of this compound in different solvents?
A: The reported solubility of this compound varies between suppliers. Please refer to the table below for a summary of the available data.
Q: How should I store this compound?
A: As a solid, this compound should be stored at +4°C for short-term storage and -20°C for long-term storage (up to 3 years).[2][4] In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[2][4]
Quantitative Solubility Data
| Solvent | Reported Solubility | Source(s) |
| DMSO | 125 mg/mL (265.08 mM) (requires sonication) | [1] |
| DMSO | 100 mg/mL | [2] |
| DMSO | Soluble to 100 mM | |
| DMSO | Slightly soluble (0.1-1 mg/mL) | [3] |
| 1 eq. HCl | Soluble to 100 mM | |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL) | [3] |
Experimental Protocols & Methodologies
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: Based on the molecular weight of this compound (471.55 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 4.7155 mg of the compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder.
-
Add DMSO: Add the desired volume of high-quality, anhydrous DMSO to the powder.
-
Dissolve: Vortex and/or sonicate the mixture until the solid is completely dissolved. Gentle warming can be applied if necessary.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound.
References
Potential off-target effects of Chmfl-flt3-122
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Chmfl-flt3-122. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-targets of this compound?
A1: this compound is a potent and selective FLT3 inhibitor. However, like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. The primary known off-targets are Bruton's tyrosine kinase (BTK) and c-KIT.[1][2][3][4][5][6] The compound displays a more than 10-fold selectivity for FLT3 over BTK and a 170-fold selectivity over c-KIT in in vitro assays.[1][3][4][5] This high selectivity against c-KIT is a key feature, suggesting a reduced risk of myelosuppression, a common side effect associated with dual FLT3/c-KIT inhibition.[1][4][5]
Q2: Has a comprehensive kinome-wide selectivity profile for this compound been published?
A2: A comprehensive kinome scan specifically for this compound has not been identified in the public domain. However, a kinome-wide selectivity profiling was performed for a closely related and highly potent FLT3 inhibitor, CHMFL-FLT3-165. This study revealed binding affinity for other kinases such as BLK, HER2, LATS2, MEK5, PDGFRβ, RET, SRMS, and YES at a concentration of 1000 nM.[7] Researchers should consider that this compound might have a similar, though not identical, off-target profile.
Q3: What is the mechanism of action of this compound that could contribute to off-target effects?
A3: this compound is an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket of the FLT3 kinase, preventing the transfer of phosphate from ATP to its substrates. Due to the conserved nature of the ATP-binding site across the human kinome, ATP-competitive inhibitors can bind to and inhibit other kinases to varying degrees, leading to off-target effects.
Q4: What are the potential cellular consequences of off-target inhibition by this compound?
A4: Off-target inhibition can lead to a range of cellular effects, depending on the kinases involved and their roles in signaling pathways. For example, inhibition of c-KIT can lead to myelosuppression.[1][4][5] Inhibition of other kinases like those in the list for the related compound CHMFL-FLT3-165 (e.g., PDGFRβ, HER2) could potentially impact pathways related to cell growth, proliferation, and survival in other cell types. It is crucial to evaluate the off-target effects in the specific cellular context of your experiments.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes in Cell-Based Assays
Problem: You observe an unexpected cellular phenotype (e.g., toxicity in a cell line that does not express FLT3, unexpected morphological changes) when treating with this compound.
Possible Cause: The observed phenotype might be due to the inhibition of an off-target kinase.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that the observed phenotype is not an indirect consequence of FLT3 inhibition in your specific cell model, even if FLT3 expression is low.
-
Literature Review: Cross-reference the known off-targets of this compound (BTK, c-KIT) and related compounds (e.g., those identified for CHMFL-FLT3-165) with the signaling pathways known to be active in your cell line.
-
Orthogonal Inhibitors: Use a structurally different FLT3 inhibitor with a known and distinct off-target profile. If the unexpected phenotype persists with the new inhibitor, it is more likely to be an on-target effect of FLT3 inhibition. If the phenotype is unique to this compound, it strongly suggests an off-target effect.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by activating the downstream signaling pathway of that kinase through alternative means (e.g., adding a downstream growth factor).
-
Kinase Profiling: For a comprehensive analysis, consider performing a kinome-wide selectivity profiling of this compound using services offered by various commercial vendors.[8][9][10][11][12]
Guide 2: Addressing Discrepancies in IC50/GI50 Values
Problem: The IC50 or GI50 value you determine for this compound in your assay is significantly different from the published values.
Possible Causes:
-
Variations in experimental conditions.
-
Cell line-specific differences.
-
Compound stability or purity issues.
Troubleshooting Steps:
-
Verify Assay Conditions:
-
ATP Concentration: In biochemical assays, the IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used. Ensure your ATP concentration is clearly defined and consider testing at physiological ATP levels (around 1 mM) for more relevant results.[9][13]
-
Enzyme and Substrate Concentrations: Ensure that the enzyme and substrate concentrations are optimized and within the linear range of the assay.
-
-
Cell-Based Assay Considerations:
-
Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density.
-
Serum Concentration: Components in serum can bind to the compound, reducing its effective concentration. Consider performing assays in reduced serum conditions if appropriate for your cell line.
-
Incubation Time: The duration of compound exposure can significantly impact the observed potency.
-
-
Compound Quality:
-
Purity and Integrity: Verify the purity of your this compound stock using analytical methods like HPLC-MS.
-
Solubility: Ensure the compound is fully dissolved in the assay buffer. Poor solubility can lead to an underestimation of potency.
-
-
Control Compounds: Include a well-characterized control inhibitor with a known potency in your assays to validate your experimental setup.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. FLT3 | Reference(s) |
| FLT3 | 40 | 1x | [1][2][3][4][6] |
| BTK | 421 | >10x | [2][6] |
| c-KIT | 559 | ~14x | [2][6] |
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | FLT3 Status | GI50 (nM) | Reference(s) |
| MV4-11 | FLT3-ITD positive | 22 | [1][4][6] |
| MOLM-13 | FLT3-ITD positive | 21 | [1][4][6] |
| MOLM-14 | FLT3-ITD positive | 42 | [1][4][6] |
| BaF3 (TEL-FLT3) | - | 11 | [1][4][5] |
| BaF3 (TEL-c-KIT) | - | 1900 | [1][4][5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest. Specific conditions (e.g., enzyme and substrate concentrations, buffer components) should be optimized for each kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control.
-
Kinase Reaction:
-
Add the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add the kinase and substrate mixture to the wells.
-
Incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Km value for the kinase for accurate IC50 determination.
-
Incubate the reaction for the optimized duration at 30°C.
-
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure kinase activity (e.g., luminescence for ADP-Glo™).
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular environment.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against the target protein and a loading control)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specific duration.
-
Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
Cool the samples to room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing the non-denatured protein) from the precipitated aggregates by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Analysis:
-
Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.
-
A ligand-bound protein will be more stable at higher temperatures, resulting in a shift of its melting curve to the right compared to the vehicle-treated control.
-
Visualizations
Caption: On- and off-target inhibition by this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 1839150-56-9 | this compound | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Discovery of a Highly Potent FLT3 Kinase Inhibitor for FLT3-ITD-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 9. assayquant.com [assayquant.com]
- 10. pharmaron.com [pharmaron.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Chmfl-flt3-122 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues regarding the stability and degradation of Chmfl-flt3-122 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am seeing variable or lower-than-expected potency of this compound in my cell-based assays. Could the compound be degrading in my culture medium?
A1: Yes, variability or loss of potency can be an indication of compound instability. Small molecule inhibitors can degrade in cell culture media due to a variety of factors, including pH, temperature, light exposure, and enzymatic activity from components in serum. It is also important to consider factors related to the specific biology of FLT3, such as the presence of the FLT3 ligand (FL), which can competitively inhibit the action of the inhibitor and be misinterpreted as compound degradation.[1][2][3]
Q2: What are the typical storage and handling recommendations for this compound?
A2: this compound is typically supplied as a solid powder and should be stored at -20°C for long-term stability (months to years). For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[4] Stock solutions are generally prepared in DMSO and should be stored at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.
Q3: How can I assess the stability of this compound in my specific cell culture conditions?
A3: You can perform a stability assay by incubating this compound in your complete cell culture medium (including serum, if applicable) at 37°C in a CO2 incubator for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the remaining compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Are there any known interferences from cell culture media components with FLT3 inhibitors?
A4: While specific interactions with this compound are not extensively documented, some general factors can influence inhibitor activity. High concentrations of serum proteins can lead to non-specific binding, reducing the free concentration of the inhibitor available to interact with the cells.[6] Additionally, the presence of FMS-like tyrosine kinase 3 ligand (FL) in the culture medium, either added exogenously or secreted by the cells, can significantly reduce the efficacy of FLT3 inhibitors by competing for binding to the receptor.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 or GI50 Values
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. Analyze the concentration of the parent compound at different time points using HPLC or LC-MS. 2. Prepare fresh stock solutions and working dilutions for each experiment. 3. Minimize the exposure of the compound to light and elevated temperatures during handling.[7] |
| Variability in Cell Health/Density | 1. Ensure consistent cell seeding densities and viability across all experiments. 2. Regularly check for mycoplasma contamination. |
| Presence of FLT3 Ligand (FL) | 1. Test for the presence of endogenous FL in your cell culture supernatant. 2. If possible, use a serum-free medium or a medium with a low concentration of FL. 3. Consider co-treatment with an anti-FL antibody to neutralize its effect.[2] |
Issue 2: Complete Loss of Activity
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | 1. Verify the calculations for your stock and working solutions. 2. Confirm the purity and identity of the compound if possible. |
| Rapid Degradation | 1. Conduct a rapid stability assay with more frequent early time points (e.g., 0, 30, 60, 120 minutes) to determine the initial rate of degradation. |
| Cellular Resistance | 1. Investigate potential mechanisms of resistance, such as upregulation of the FLT3 receptor or activation of bypass signaling pathways (e.g., Ras/MAPK, PI3K/mTOR, JAK/STAT5).[3][8] 2. Sequence the FLT3 gene in your cells to check for mutations that may confer resistance.[1][8] |
Data Presentation
The following tables provide a template for presenting stability data for this compound.
Table 1: Stability of this compound in RPMI-1640 with 10% FBS at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 1.00 | 100% |
| 2 | 0.98 | 98% |
| 4 | 0.95 | 95% |
| 8 | 0.91 | 91% |
| 24 | 0.75 | 75% |
| 48 | 0.55 | 55% |
Table 2: Impact of Serum Concentration on this compound Stability at 24 hours
| Serum Concentration | % Remaining |
| 0% | 92% |
| 5% | 85% |
| 10% | 75% |
| 20% | 68% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes
-
37°C incubator with 5% CO2
-
HPLC or LC-MS system
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed complete cell culture medium to a final concentration of 1 µM.
-
Aliquot the medium containing the compound into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples and prepare them for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove any precipitates.
-
Analyze the supernatant by HPLC or LC-MS to quantify the concentration of this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Factors influencing the degradation of small molecules in cell culture.
Caption: Workflow for assessing compound stability in cell culture media.
Caption: FLT3 signaling and the competitive role of its ligand against inhibitors.
References
- 1. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Developments and challenges of FLT3 inhibitors in acute myeloid leukemia [frontiersin.org]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Chmfl-flt3-122
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Chmfl-flt3-122, a potent and selective FLT3 kinase inhibitor.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses potential discrepancies between expected and observed experimental outcomes when using this compound.
| Unexpected Result | Potential Cause | Suggested Troubleshooting Steps |
| 1. Reduced or no inhibition of cell proliferation in FLT3-ITD positive cells. | A. Compound inactivity: Degradation or improper storage of this compound. B. Cell line integrity: Misidentification, contamination, or development of resistance in the cell line. C. Experimental setup: Incorrect compound concentration, insufficient incubation time, or issues with the proliferation assay itself. | A1. Verify the storage conditions and age of the compound stock. A2. Test the compound on a fresh, validated lot of a sensitive cell line (e.g., MV4-11, MOLM-13). B1. Perform cell line authentication (e.g., STR profiling). B2. Test for mycoplasma contamination. B3. Sequence the FLT3 gene in the cell line to check for secondary mutations. C1. Perform a dose-response experiment with a wider concentration range. C2. Optimize the incubation time based on cell doubling time. C3. Include positive and negative controls for the proliferation assay. |
| 2. Lack of apoptosis induction or cell cycle arrest. | A. Insufficient drug exposure: Suboptimal concentration or duration of treatment. B. Apoptosis detection issue: Problem with the apoptosis assay (e.g., Annexin V/PI staining, caspase activity). C. Activation of pro-survival pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members). | A1. Increase the concentration of this compound and/or extend the treatment duration. B1. Use an alternative apoptosis detection method. B2. Include a known apoptosis inducer as a positive control. C1. Perform western blot analysis for key apoptosis-related proteins (e.g., Bcl-2, Mcl-1, cleaved PARP, cleaved caspase-3). |
| 3. Incomplete inhibition of FLT3 phosphorylation at expected effective concentrations. | A. High FLT3 ligand concentration: Presence of FLT3 ligand (FL) in the culture medium can compete with the inhibitor. B. Secondary mutations in FLT3: Mutations in the kinase domain can confer resistance. C. Technical issues with Western blot: Suboptimal antibody, insufficient protein loading, or transfer issues. | A1. Culture cells in serum-free or low-serum media for a short period before and during treatment. B1. Sequence the FLT3 kinase domain to identify potential resistance mutations. C1. Optimize the western blot protocol, including titration of the primary antibody and use of appropriate controls. |
| 4. Reactivation of downstream signaling pathways (e.g., p-ERK, p-AKT) after initial inhibition. | A. Development of acquired resistance: Selection of a resistant cell population. B. Activation of bypass signaling pathways: Upregulation of parallel pathways that are independent of FLT3 signaling. | A1. Perform a long-term culture with the inhibitor to select for resistant clones and analyze their molecular characteristics. B1. Use western blot to probe for activation of other receptor tyrosine kinases or downstream signaling molecules (e.g., RAS, RAF). B2. Consider combination therapy with inhibitors of the identified bypass pathways. |
| 5. Inconsistent results between in vitro and in vivo experiments. | A. Pharmacokinetic/pharmacodynamic (PK/PD) issues: Poor bioavailability, rapid metabolism, or insufficient tumor exposure in vivo. B. Tumor microenvironment influence: Stromal cells or growth factors in the tumor microenvironment may confer resistance. | A1. Perform PK/PD studies to assess drug concentration in plasma and tumor tissue. A2. Optimize the dosing regimen (dose and schedule). B1. Co-culture AML cells with stromal cells in vitro to assess their impact on drug sensitivity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). It specifically targets cells with activating mutations in FLT3, such as the internal tandem duplication (ITD), which are common in Acute Myeloid Leukemia (AML).[1][2][3][4] By inhibiting the constitutive kinase activity of mutant FLT3, this compound blocks downstream signaling pathways that promote cell proliferation and survival, leading to apoptosis and cell cycle arrest in FLT3-mutated cancer cells.[1][2][5]
Q2: What is the expected cellular phenotype after treating FLT3-ITD positive cells with this compound?
A2: Treatment of FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM-13, with this compound is expected to result in a dose-dependent inhibition of cell proliferation.[1][2] This is accompanied by the induction of apoptosis, characterized by an increase in markers like cleaved PARP and cleaved caspase-3, and cell cycle arrest in the G0/G1 phase.[1][2][5]
Q3: What is the selectivity profile of this compound?
A3: this compound exhibits high selectivity for FLT3 kinase over other kinases like c-KIT and Bruton's tyrosine kinase (BTK).[1][2][3][4] This selectivity is advantageous as it may reduce the off-target effects, such as myelosuppression, that can be associated with dual FLT3/c-KIT inhibitors.[1][2]
Q4: My cells are showing resistance to this compound. What are the possible mechanisms?
A4: Resistance to FLT3 inhibitors can arise through several mechanisms. These include "on-target" resistance, which involves the acquisition of secondary point mutations in the FLT3 kinase domain that prevent the drug from binding effectively.[6][7][8] Another common mechanism is "off-target" or "bypass" resistance, where the cancer cells activate alternative signaling pathways to circumvent their dependency on FLT3 signaling.[6][7][8] This can involve mutations in genes like NRAS or the upregulation of other receptor tyrosine kinases.[6][8]
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent like DMSO to create a stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles. For in vivo studies, the compound may need to be formulated in a vehicle suitable for administration to animals. Always refer to the manufacturer's specific instructions for storage and handling.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay | Value | Reference |
| FLT3 Kinase | IC50 | 40 nM | [1][2][3] |
| MV4-11 (FLT3-ITD) | GI50 | 22 nM | [1][2] |
| MOLM-13 (FLT3-ITD) | GI50 | 21 nM | [1][2] |
| MOLM-14 (FLT3-ITD) | GI50 | 42 nM | [1][2] |
| BaF3-TEL-FLT3 | GI50 | 11 nM | [1][2] |
| BaF3-TEL-c-KIT | GI50 | 1900 nM | [1][2] |
| BTK Kinase | IC50 | 421 nM | [3] |
| c-KIT Kinase | IC50 | 559 nM | [3] |
Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed FLT3-ITD positive cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the GI50 value.
Western Blot for FLT3 Signaling
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control and total protein levels to determine the effect of the compound on protein phosphorylation.
Visualizations
Caption: Flt3 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A logical troubleshooting workflow for unexpected results.
References
- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 1839150-56-9 | this compound | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 8. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chmfl-flt3-122 and FLT3 Phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Chmfl-flt3-122 who are observing a lack of inhibition of FLT3 phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] It is particularly effective against FLT3 with internal tandem duplication (ITD) mutations, which are common in Acute Myeloid Leukemia (AML).[3][4]
Q2: What is the mechanism of action of this compound?
This compound functions by competing with ATP for the binding site on the FLT3 kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways such as STAT5, AKT, and ERK, which are crucial for cell proliferation and survival.[3][5] This ultimately leads to cell cycle arrest in the G0/G1 phase and induces apoptosis in FLT3-ITD positive cells.[3][4][6]
Q3: What are the reported IC50 and GI50 values for this compound?
The potency of this compound has been characterized in various assays. A summary of key quantitative data is provided in the table below.
| Parameter | Value | Assay/Cell Line |
| IC50 | 40 nM | FLT3 Kinase Assay |
| IC50 | 421 nM | BTK Kinase Assay |
| IC50 | 559 nM | c-KIT Kinase Assay |
| GI50 | 22 nM | MV4-11 (FLT3-ITD+) |
| GI50 | 21 nM | MOLM13 (FLT3-ITD+) |
| GI50 | 42 nM | MOLM14 (FLT3-ITD+) |
| GI50 | 11 nM | BaF3-TEL-FLT3 |
| GI50 | 1900 nM | BaF3-TEL-c-KIT |
Data sourced from MedChemExpress and publications.[1][3][4][5]
Troubleshooting Guide: this compound Not Inhibiting FLT3 Phosphorylation
If you are not observing the expected decrease in FLT3 phosphorylation after treatment with this compound, please follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for lack of FLT3 phosphorylation inhibition.
Step 1: Verify Compound Integrity and Preparation
-
Question: Is the this compound compound active and correctly formulated?
-
Action:
-
Check Storage: Ensure the compound has been stored correctly at -20°C in a dry, dark environment.[7] Improper storage can lead to degradation.
-
Prepare Fresh Stock: Prepare a fresh stock solution in a suitable solvent like DMSO.[5] For in vitro studies, dissolve this compound in DMSO to a concentration of 10-20 mM.
-
Verify Final Concentration: Double-check all calculations for the final working concentration. For cellular assays, effective concentrations are in the nanomolar range (e.g., 30-1000 nM).[5]
-
Solubility: Ensure the compound is fully dissolved in your media at the final concentration and does not precipitate.
-
-
Step 2: Review Experimental Protocol and Cell Line
-
Question: Is the experimental setup appropriate for observing FLT3 inhibition?
-
Action:
-
Cell Line Verification: Confirm that you are using a cell line that expresses a sensitive form of FLT3, preferably with an ITD mutation (e.g., MV4-11, MOLM-13).[3][4] this compound is less potent against wild-type FLT3 or certain kinase domain mutations.[8]
-
Treatment Duration: The inhibitory effect on FLT3 autophosphorylation can be rapid. However, published data shows significant inhibition of downstream signaling after 24 hours of treatment.[5] Ensure your treatment time is sufficient.
-
Cell Lysis: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation status of proteins during sample preparation.
-
-
Step 3: Evaluate the Phosphorylation Detection Assay
-
Question: Is the assay for detecting FLT3 phosphorylation working correctly?
-
Action:
-
Positive and Negative Controls:
-
Positive Control: Include a vehicle-treated (e.g., DMSO) sample from a FLT3-ITD positive cell line to show baseline phosphorylation.
-
Negative Control: Use a cell line that does not express FLT3 to ensure antibody specificity.
-
-
Antibody Validation: Verify the specificity and optimal dilution of your primary antibodies for both phosphorylated FLT3 (p-FLT3) and total FLT3.
-
Loading Control: Ensure equal protein loading across all lanes of your Western blot using a loading control like GAPDH or β-actin.
-
-
Step 4: Consider Potential Mechanisms of Resistance
-
Question: Could the cells have developed resistance to the inhibitor?
-
Action:
-
Acquired Mutations: Prolonged culturing or previous exposure to other inhibitors can lead to the selection of cells with secondary mutations in the FLT3 kinase domain (e.g., at the D835 residue or the gatekeeper residue F691L), which can confer resistance.[8][9][10] Consider sequencing the FLT3 gene in your cell line.
-
Bypass Signaling: Cells can develop resistance by upregulating parallel signaling pathways that bypass the need for FLT3 signaling, such as the AXL receptor tyrosine kinase or the RAS/MAPK pathway.[11]
-
High Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered phenotypes. It is recommended to use cells with a low passage number from a reliable source.
-
-
Experimental Protocols
Western Blot for Detection of FLT3 Phosphorylation
-
Cell Culture and Treatment:
-
Seed FLT3-ITD positive cells (e.g., MV4-11) at a density of 0.5 x 10^6 cells/mL.
-
Treat cells with this compound at various concentrations (e.g., 0, 30, 100, 300, 1000 nM) for 24 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FLT3 (Tyr589/591) and total FLT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathway Visualization
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 1839150-56-9 | this compound | Tocris Bioscience [tocris.com]
- 3. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 10. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic window of Chmfl-flt3-122
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Chmfl-flt3-122, a potent and selective FLT3 kinase inhibitor. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and understanding the therapeutic window of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and orally available inhibitor of FMS-like tyrosine kinase 3 (FLT3). It specifically targets the FLT3-ITD (internal tandem duplication) mutation, which is a common driver of acute myeloid leukemia (AML).[1] By inhibiting FLT3 kinase activity, this compound blocks downstream signaling pathways, leading to cell cycle arrest at the G0/G1 phase and subsequent apoptosis in FLT3-ITD positive cancer cells.[1][2]
Q2: What makes this compound potentially advantageous for a wider therapeutic window compared to other FLT3 inhibitors?
A2: this compound demonstrates high selectivity for FLT3 over c-KIT kinase.[1][2] Dual inhibition of FLT3 and c-KIT is a known cause of myelosuppression, a significant toxicity that can limit the therapeutic dose of other FLT3 inhibitors.[1][2] The high selectivity of this compound is predicted to reduce this off-target toxicity, thereby potentially widening its therapeutic window.[1][2]
Q3: What are the recommended in vitro concentrations to use for this compound?
A3: The effective concentration of this compound will vary depending on the cell line and assay. However, based on published data, GI50 values for inhibiting the proliferation of FLT3-ITD positive AML cell lines like MV4-11 and MOLM13/14 are in the range of 21-42 nM.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound orally bioavailable for in vivo studies?
A4: Yes, in vivo studies have shown that this compound has good oral bioavailability (30% in vivo).[1][2] In a xenograft model using MV4-11 cells, a dose of 50 mg/kg significantly suppressed tumor growth without obvious toxicity.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced or no inhibition of cell proliferation in FLT3-ITD positive cells. | Cell line integrity: The cell line may have lost the FLT3-ITD mutation or developed resistance. | - Confirm the presence of the FLT3-ITD mutation by sequencing.- Test a fresh, low-passage vial of the cell line.- Investigate potential resistance mechanisms (see below). |
| Compound degradation: Improper storage or handling of this compound. | - Store the compound as recommended, protected from light and moisture.- Prepare fresh stock solutions for each experiment. | |
| Incorrect dosage: The concentration of this compound may be too low. | - Perform a dose-response experiment to determine the IC50 in your specific cell line. | |
| Unexpected cytotoxicity in FLT3-negative cell lines. | Off-target effects: Although highly selective, at very high concentrations, off-target kinase inhibition may occur. | - Use the lowest effective concentration determined from your dose-response studies.- Profile the activity of this compound against a panel of kinases to identify potential off-targets. |
| Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. | - Ensure the final solvent concentration is consistent across all treatments and is below the toxic threshold for your cells (typically <0.1%). | |
| Inconsistent results between experiments. | Variability in experimental conditions: Differences in cell density, incubation time, or reagent quality. | - Standardize all experimental parameters.- Use a consistent source and lot of reagents. |
| Compound precipitation: this compound may precipitate out of solution at high concentrations or in certain media. | - Visually inspect media for any signs of precipitation.- Consider using a different solvent or formulation for stock solutions if precipitation is an issue. | |
| Development of resistance to this compound in long-term cultures. | Secondary mutations in FLT3: Point mutations in the FLT3 kinase domain can confer resistance to inhibitors. | - Sequence the FLT3 gene in resistant cells to identify potential mutations.- Consider combination therapy with other agents that have different mechanisms of action. |
| Bypass signaling pathways: Upregulation of alternative survival pathways. | - Perform phosphoproteomic or transcriptomic analysis to identify activated bypass pathways.- Explore combination therapies that target these identified pathways. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay | Value | Reference |
| FLT3 Kinase | IC50 | 40 nM | [1][2] |
| MV4-11 (FLT3-ITD+) | GI50 | 22 nM | [1][2] |
| MOLM13/14 (FLT3-ITD+) | GI50 | 21 nM/42 nM | [1][2] |
| BaF3-TEL-FLT3 | GI50 | 11 nM | [1][2] |
| BaF3-TEL-c-KIT | GI50 | 1900 nM | [1][2] |
Table 2: In Vivo Data for this compound
| Parameter | Species | Value | Reference |
| Bioavailability | In vivo | 30% | [1][2] |
| Efficacy | MV4-11 Xenograft Model | Significant tumor growth suppression at 50 mg/kg | [1][2][3] |
| Observed Toxicity | MV4-11 Xenograft Model | No obvious toxicity at 50 mg/kg | [1][2][3] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of the drug concentration.
Western Blot Analysis of FLT3 Signaling
-
Treat cells with this compound at the desired concentrations for the indicated times.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
Navigating Batch-to-Batch Variability of Chmfl-flt3-122: A Technical Support Guide
Welcome to the technical support center for Chmfl-flt3-122, a potent and selective FLT3 kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address potential issues arising from batch-to-batch variability during experimentation. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3).[1] It is particularly effective against FLT3 with internal tandem duplication (ITD) mutations, which are found in approximately 30% of acute myeloid leukemia (AML) patients.[2][3] The FLT3-ITD mutation leads to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival.[4][5][6] this compound exerts its therapeutic effect by inhibiting the autophosphorylation of FLT3, thereby blocking downstream signaling pathways such as STAT5, MAPK, and AKT, which ultimately leads to cell cycle arrest in the G0/G1 phase and apoptosis.[2][3][7]
Q2: What are the expected potency values for this compound in cell-based assays?
The potency of this compound can vary depending on the cell line and assay conditions. However, published data provides a general range to expect.
| Assay Type | Cell Line | Reported Value |
| Kinase Inhibition (IC50) | FLT3 Kinase | 40 nM[1][2] |
| BTK Kinase | 421 nM[1] | |
| c-KIT Kinase | 559 nM[1] | |
| Cell Proliferation (GI50) | MV4-11 (FLT3-ITD positive) | 22 nM[2][3] |
| MOLM13 (FLT3-ITD positive) | 21 nM[2][3] | |
| MOLM14 (FLT3-ITD positive) | 42 nM[2][3] |
Note: IC50 and GI50 values are concentration-dependent and can be influenced by factors such as cell density, serum concentration, and incubation time. Minor variations between batches are expected, but significant deviations may warrant further investigation.
Q3: How should I properly store and handle this compound to ensure its stability?
Proper storage and handling are critical to maintaining the activity of this compound.
-
Powder: Store at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[8]
-
In solvent: Prepare stock solutions in a suitable solvent like DMSO. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Avoid repeated freeze-thaw cycles.
The product is generally stable at room temperature for a few days, such as during shipping.[8]
Troubleshooting Guide
This guide addresses common issues that may be attributed to batch-to-batch variability.
Issue 1: Reduced or No Potency in Cellular Assays
You observe a significantly higher IC50 or GI50 value compared to the expected range, or the compound shows no effect at concentrations where it should be active.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Confirm that the compound has been stored correctly (see Q3).2. Prepare a fresh stock solution from the powder.3. If the issue persists, consider obtaining a new batch of the compound. |
| Solubility Issues | 1. Ensure the compound is fully dissolved in the solvent. Sonication may be required.[7]2. Visually inspect the stock solution for any precipitate.3. When diluting into aqueous media, ensure the final solvent concentration is compatible with your cells and does not cause precipitation. |
| Assay Conditions | 1. Verify cell line identity and health. Ensure cells are in the logarithmic growth phase.2. Check for contamination (e.g., mycoplasma).3. Optimize cell seeding density and serum concentration in your assay media.4. Confirm the incubation time is appropriate (e.g., 24 hours for cell cycle analysis).[7] |
| Batch-Specific Activity | If other causes are ruled out, there may be inherent variability in the biological activity of the batch. Contact the supplier for the certificate of analysis and any batch-specific quality control data. |
Troubleshooting Workflow for Reduced Potency
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | FLT3 kinase inhibitor | CAS# 1839150-56-9 | InvivoChem [invivochem.com]
Troubleshooting Chmfl-flt3-122 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chmfl-flt3-122. The information provided will help address common issues, particularly precipitation in aqueous solutions, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening?
A1: This is a common issue with compounds that have low aqueous solubility, like this compound. While it is soluble in organic solvents like DMSO, adding this concentrated stock directly to an aqueous buffer or medium can cause the compound to rapidly come out of solution and form a precipitate.[1][2] The DMSO disperses into the aqueous environment, leaving the hydrophobic this compound molecules to aggregate and precipitate.[2]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[3][4][5] It is important to use a high-purity, anhydrous grade of DMSO, as water contamination can reduce the solubility of the compound.[1]
Q3: What is the maximum concentration of DMSO that cells can typically tolerate in culture?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. However, it is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.[1]
Q4: Can I sonicate or heat my this compound solution to help it dissolve?
A4: Yes, gentle heating (up to 37°C) and sonication can be used to aid in the dissolution of this compound in the initial solvent.[4][6] One supplier suggests that for a 125 mg/mL concentration in DMSO, ultrasonication is needed.[5] However, avoid excessive heating, as it may degrade the compound.
Troubleshooting Guide: this compound Precipitation
If you observe precipitation of this compound in your aqueous solution, follow these steps to troubleshoot the issue.
Step 1: Visual Confirmation of Precipitation
Before taking further steps, confirm that what you are observing is indeed precipitation of the compound.
-
Microscopic Examination: Place a drop of your working solution on a microscope slide and examine it. Precipitate will often appear as small, crystalline structures or an amorphous solid.[6]
Step 2: Review Your Dilution Protocol
The most common cause of precipitation is the dilution method.
-
Avoid Direct Dilution: Do not dilute your high-concentration DMSO stock solution directly into your final aqueous buffer or medium.[1]
-
Serial Dilutions in DMSO: Perform initial serial dilutions of your stock solution in DMSO to get closer to your final working concentration.[1]
-
Gradual Addition: When preparing the final working solution, add the diluted DMSO stock to the aqueous medium slowly while vortexing or stirring to ensure rapid mixing.
Step 3: Optimize Solvent Concentration and Composition
-
Lower the Final Concentration: If precipitation persists, try lowering the final working concentration of this compound. The compound may only be soluble in the aqueous medium at its intended working concentration.[1]
-
Increase Final DMSO Concentration (with caution): If your experimental system allows, you could slightly increase the final DMSO concentration (e.g., to 0.2% or 0.5%), but be sure to include the appropriate vehicle controls to assess for solvent toxicity.
-
Consider Co-solvents: For challenging applications, consider the use of co-solvents. Formulations for in vivo use of this compound often include PEG300 and Tween 80, which can improve solubility.[7] However, the suitability of these for in vitro assays must be empirically determined and controlled for.
Step 4: Re-dissolving the Precipitate
If you have an existing solution with precipitate, you can try to re-dissolve it.
-
Sonication: Place the tube in an ultrasonic bath for a few minutes.[6]
-
Gentle Warming: Warm the solution to 37°C.[4]
If these steps do not resolve the precipitation, it is best to prepare a fresh solution.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 471.55 g/mol | [4][5] |
| IC50 (FLT3 kinase) | 40 nM | [3][8][9] |
| IC50 (BTK) | 421 nM | [3][8] |
| IC50 (c-KIT) | 559 nM | [3][8] |
| Solubility in DMSO | ≥ 125 mg/mL (with sonication) | [5] |
| Solubility in Acetonitrile | Slightly soluble: 0.1-1 mg/ml | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.716 mg of the compound (Molecular Weight: 471.55).
-
Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes or until the solution is clear. Gentle warming to 37°C can also be applied.[4][5][6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage.[4]
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
This protocol is for preparing a 1 µM working solution from a 10 mM DMSO stock.
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM solution. To do this, add 2 µL of the 10 mM stock to 198 µL of DMSO.
-
Final Dilution: Add the intermediate dilution to your pre-warmed cell culture medium. To make a final concentration of 1 µM, you would perform a 1:100 dilution of the 100 µM intermediate stock. For example, to prepare 10 mL of the final working solution, add 100 µL of the 100 µM intermediate stock to 9.9 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Mixing: Mix the final solution immediately and thoroughly by gentle inversion or pipetting.
-
Application: Use the freshly prepared working solution for your experiment. Do not store aqueous working solutions for extended periods.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. This compound | FLT3 kinase inhibitor | CAS# 1839150-56-9 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (CAS 1839150-56-9): R&D Systems [rndsystems.com]
Technical Support Center: Addressing Compensatory Signaling Pathways with Chmfl-flt3-122
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Chmfl-flt3-122 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] Its primary mechanism of action is the inhibition of FLT3 kinase activity, which is often constitutively activated in certain types of acute myeloid leukemia (AML) due to mutations like internal tandem duplications (FLT3-ITD).[3][4][5] By inhibiting FLT3, this compound blocks downstream signaling pathways that promote cancer cell proliferation and survival.[3][4][5]
Q2: What are the key signaling pathways affected by this compound?
In FLT3-ITD positive AML cell lines, this compound has been shown to strongly inhibit the autophosphorylation of FLT3 and subsequently suppress the phosphorylation of key downstream signaling proteins, including STAT5, ERK, and AKT.[6] This inhibition of signaling ultimately leads to cell cycle arrest in the G0/G1 phase and the induction of apoptosis.[2][3][4][5][6]
Q3: How selective is this compound?
This compound exhibits significant selectivity for FLT3 over other kinases. For instance, it is over 10-fold more selective for FLT3 than for Bruton's tyrosine kinase (BTK) and has even greater selectivity over c-KIT.[3][4][5] This selectivity profile is advantageous as the dual inhibition of FLT3 and c-KIT has been associated with myelosuppression.[3][4][5]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Problem 1: Reduced or Loss of Efficacy of this compound Over Time
Possible Cause 1: Development of On-Target Resistance (Secondary FLT3 Mutations)
-
Explanation: Prolonged exposure to FLT3 inhibitors can lead to the selection of cancer cells with secondary mutations in the FLT3 kinase domain. These mutations can interfere with the binding of this compound to its target.
-
Troubleshooting Steps:
-
Sequence the FLT3 gene: Analyze the FLT3 kinase domain in your resistant cell population to identify potential secondary mutations.
-
Consult literature for known resistance mutations: Compare any identified mutations to those known to confer resistance to other FLT3 inhibitors.
-
Consider alternative inhibitors: If a known resistance mutation is present, an alternative FLT3 inhibitor with a different binding mode may be effective.
-
Possible Cause 2: Activation of Compensatory Signaling Pathways (Off-Target Resistance)
-
Explanation: Cancer cells can adapt to FLT3 inhibition by upregulating parallel signaling pathways to maintain proliferation and survival. Common compensatory pathways include the RAS/MAPK and AXL signaling axes.[7][8][9]
-
Troubleshooting Steps:
-
Assess the activation state of key signaling proteins: Use western blotting to probe for phosphorylated (activated) forms of proteins in the RAS/MAPK (p-ERK) and AXL (p-AXL) pathways in both sensitive and resistant cells. A sustained or increased phosphorylation in the presence of this compound in resistant cells is indicative of compensatory signaling.
-
Co-treatment with inhibitors of the compensatory pathway: If a compensatory pathway is identified, consider co-treating the cells with this compound and a specific inhibitor of that pathway (e.g., a MEK inhibitor for the RAS/MAPK pathway or an AXL inhibitor). This combination may restore sensitivity.
-
Problem 2: Inconsistent or Unexpected Results in Cell Viability Assays
Possible Cause 1: Suboptimal Drug Concentration or Treatment Duration
-
Explanation: The effective concentration of this compound can vary between different cell lines. Insufficient concentration or treatment time may not be adequate to induce a significant biological effect.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Conduct a time-course experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Possible Cause 2: Issues with Drug Stability and Solubility
-
Explanation: Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions and could degrade over time.
-
Troubleshooting Steps:
-
Properly dissolve and store the compound: Dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution.[6] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions: Dilute the stock solution into your cell culture medium immediately before each experiment.
-
Visually inspect for precipitation: Before adding to cells, ensure that the compound is fully dissolved in the medium and that no precipitate is visible.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (FLT3 kinase) | - | 40 nM | [3][4][5] |
| IC50 (BTK kinase) | - | 421 nM | [6] |
| IC50 (c-KIT kinase) | - | 559 nM | [6] |
| GI50 (Cell Growth) | MV4-11 | 22 nM | [3][4][5] |
| GI50 (Cell Growth) | MOLM13 | 21 nM | [3][4][5] |
| GI50 (Cell Growth) | MOLM14 | 42 nM | [3][4][5] |
Experimental Protocols
Western Blot Analysis of FLT3 Signaling Pathways
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-FLT3 (Tyr589/591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation:
-
Treat cells with this compound for the desired duration (e.g., 24 hours).[6]
-
Harvest and wash cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
Signaling Pathway and Experimental Workflow Diagrams
Caption: FLT3-ITD signaling and the inhibitory action of this compound.
Caption: Compensatory AXL activation leading to resistance to FLT3 inhibition.
Caption: Troubleshooting workflow for decreased efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 1839150-56-9 | this compound | Tocris Bioscience [tocris.com]
- 3. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Prolonged exposure to FLT3 inhibitors leads to resistance via activation of parallel signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Chmfl-flt3-122 stability at different pH levels
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Chmfl-flt3-122, a potent and orally available FLT3 kinase inhibitor.[1][2] While specific experimental data on the pH-dependent stability of this compound is not publicly available, this guide offers general protocols and troubleshooting advice for researchers to assess its stability in their own experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound at different pH levels?
A1: Currently, there is no publicly available quantitative data detailing the stability of this compound at various pH levels. As a research compound, it is recommended that end-users perform their own stability studies under their specific experimental conditions. Generally, small molecules can exhibit varying stability at different pH values due to potential hydrolysis or other degradation pathways.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C for months to years. For short-term storage, 0-4°C is suitable for days to weeks. The compound should be kept dry and in the dark.[1] Stock solutions, once prepared, should be stored in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[3]
Q3: In what solvents is this compound soluble?
A3: this compound is reported to be slightly soluble in DMSO and acetonitrile.[4] For in vivo applications, specific formulations using solvents like DMSO combined with Tween 80, PEG300, or corn oil may be necessary.[5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of FMS-related tyrosine kinase 3 (FLT3), with an IC50 of 40 nM.[2][4][6] It is particularly effective against FLT3 with internal tandem duplication (FLT3-ITD), a common mutation in acute myeloid leukemia (AML).[1][4] By inhibiting FLT3, it can suppress tumor growth.[1]
Troubleshooting Guide
This guide addresses potential issues that may arise during the experimental determination of this compound stability at different pH levels.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound is observed in my aqueous buffer. | The compound has low aqueous solubility. The concentration of the compound exceeds its solubility limit in the chosen buffer. The pH of the buffer affects the ionization state and solubility of the compound. | Decrease the final concentration of this compound in the buffer. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer, ensuring the final organic solvent concentration is low and does not affect the assay. Test a range of pH values to identify the optimal pH for solubility. |
| I am seeing rapid degradation of the compound at a specific pH. | The compound may be susceptible to pH-dependent hydrolysis (either acid or base-catalyzed). The buffer components may be reacting with the compound. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. If possible, adjust the experimental pH to a range where the compound is more stable. Ensure that the buffer components are inert and do not interact with this compound. |
| My analytical results (e.g., HPLC peak area) are inconsistent across replicates. | Inaccurate pipetting of the compound or buffer. Incomplete dissolution of the compound in the stock solution or buffer. Adsorption of the compound to the surface of plasticware. | Use calibrated pipettes and ensure proper mixing techniques. Visually confirm the complete dissolution of the compound in the stock solution before further dilution. Consider using low-adsorption microplates or tubes. Include internal standards in your analytical runs to account for variability. |
| I am unsure how to quantify the stability of this compound over time. | Lack of a suitable analytical method. | Develop a stability-indicating analytical method, typically a reverse-phase HPLC method with UV or MS detection. This method should be able to separate the parent compound from any potential degradants. The percentage of the remaining compound at each time point relative to the initial concentration (time zero) is used to determine stability. |
Data Presentation
While specific data for this compound is unavailable, the following table illustrates how quantitative stability data at different pH levels would typically be presented. The values shown are hypothetical.
| pH | Incubation Time (hours) | % Remaining this compound (Mean ± SD) | Half-life (t½) (hours) |
| 3.0 | 0 | 100 ± 2.1 | 12.5 |
| 6 | 75.3 ± 3.5 | ||
| 12 | 50.1 ± 2.8 | ||
| 24 | 24.8 ± 1.9 | ||
| 5.0 | 0 | 100 ± 1.8 | 48.2 |
| 6 | 91.5 ± 2.2 | ||
| 12 | 84.0 ± 3.1 | ||
| 24 | 70.7 ± 2.5 | ||
| 7.4 | 0 | 100 ± 1.5 | > 72 |
| 6 | 98.2 ± 1.9 | ||
| 12 | 96.5 ± 2.0 | ||
| 24 | 93.1 ± 1.7 | ||
| 9.0 | 0 | 100 ± 2.5 | 36.4 |
| 6 | 89.9 ± 3.0 | ||
| 12 | 80.8 ± 2.7 | ||
| 24 | 65.2 ± 3.3 |
Experimental Protocols
Protocol: Assessing the pH Stability of this compound
This protocol provides a general framework for determining the stability of this compound in aqueous solutions at various pH values.
1. Materials:
- This compound
- DMSO (or other suitable organic solvent)
- A series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9). Ensure the buffer components do not interfere with the analytical method.
- HPLC-grade water, acetonitrile, and methanol
- Formic acid or other modifiers for the mobile phase
- Calibrated analytical balance, pipettes, and pH meter
- Incubator or water bath
- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
- Reverse-phase C18 HPLC column
2. Procedure:
Visualizations
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for pH Stability Assessment
Caption: General experimental workflow for assessing the stability of this compound at different pH levels.
References
Technical Support Center: Managing Chmfl-flt3-122-induced Myelosuppression in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chmfl-flt3-122 in animal studies. The focus is on understanding and managing potential myelosuppression, a known class effect of some FLT3 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it expected to have a lower risk of myelosuppression?
A1: this compound is a potent and orally available FLT3 kinase inhibitor, specifically targeting the FLT3-ITD mutation prevalent in Acute Myeloid Leukemia (AML).[1][2] A key feature of this compound is its high selectivity for FLT3 over c-KIT kinase.[1][2] Dual inhibition of both FLT3 and c-KIT is believed to contribute significantly to myelosuppression.[1][2] By selectively targeting FLT3, this compound is designed to minimize this off-target effect and therefore has a potentially lower risk of inducing severe myelosuppression compared to less selective FLT3 inhibitors.
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits the kinase activity of the FLT3 receptor. In AML cells with FLT3-ITD mutations, the FLT3 receptor is constitutively active, leading to uncontrolled cell proliferation and survival. This compound blocks this aberrant signaling, primarily by inhibiting the phosphorylation of FLT3 and its downstream signaling proteins, including STAT5, AKT, and ERK.[3][4][5][6][7] This inhibition leads to cell cycle arrest in the G0/G1 phase and induces apoptosis in FLT3-ITD positive AML cells.[1][2]
Q3: What are the common animal models used to study the efficacy and toxicity of this compound?
A3: The most common animal model is a xenograft model using human AML cell lines, such as MV4-11, which harbors the FLT3-ITD mutation.[1][2][8][9] These cells are typically implanted subcutaneously or intravenously into immunodeficient mice (e.g., nude or NSG mice).[8][9] These models are used to assess the anti-tumor efficacy and potential toxicities, including myelosuppression, of compounds like this compound.[8]
Q4: What are the typical signs of myelosuppression in animal studies?
A4: Myelosuppression is a decrease in the production of blood cells in the bone marrow. In animal studies, this can manifest as:
-
Neutropenia: Low neutrophil count, leading to increased susceptibility to infections.
-
Anemia: Low red blood cell count, resulting in fatigue, pallor, and shortness of breath.
-
Thrombocytopenia: Low platelet count, which can cause easy bruising and bleeding. General clinical signs in animals may include weight loss, lethargy, ruffled fur, and opportunistic infections.[10]
Troubleshooting Guide
Issue 1: Unexpectedly severe myelosuppression observed in an animal cohort.
-
Possible Cause 1: Dosing and Formulation.
-
Troubleshooting Step: Verify the formulation and concentration of this compound. Ensure accurate dosing calculations based on the most recent body weight of the animals.
-
-
Possible Cause 2: Animal Model Sensitivity.
-
Troubleshooting Step: Review the specific strain of immunodeficient mice used. Some strains may be more sensitive to drug-induced toxicities. Consider a pilot study with a dose de-escalation to determine the maximum tolerated dose (MTD) in your specific model.
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting Step: While this compound is highly selective, at very high doses, off-target effects can still occur. Correlate the observed myelosuppression with the pharmacokinetic profile of the drug to see if it aligns with high exposure levels.
-
Issue 2: Difficulty in distinguishing between disease progression and drug-induced myelosuppression.
-
Possible Cause: Overlapping Clinical Signs.
-
Troubleshooting Step: In leukemia models, the disease itself can cause myelosuppression. It is crucial to have a vehicle-treated control group to monitor disease-related changes in blood counts. Regularly monitor peripheral blood for the percentage of leukemic cells (e.g., hCD45+ cells in a xenograft model) to track disease burden alongside hematological parameters.
-
Issue 3: Inconsistent hematological results between animals in the same treatment group.
-
Possible Cause 1: Gavage Technique.
-
Troubleshooting Step: If administering this compound orally, ensure consistent and correct gavage technique to minimize stress and ensure accurate delivery of the intended dose. Inconsistent administration can lead to variability in drug exposure.
-
-
Possible Cause 2: Underlying Health Status of Animals.
-
Troubleshooting Step: Ensure all animals are healthy and of a consistent age and weight at the start of the study. Subclinical infections or other health issues can impact an animal's response to treatment.
-
Data Presentation
Due to the limited publicly available quantitative hematological data from this compound animal studies, the following tables are presented as illustrative examples of how to structure and present such data. The values are hypothetical and based on the expected profile of a selective FLT3 inhibitor with minimal myelosuppressive effects at therapeutic doses.
Table 1: Illustrative Complete Blood Count (CBC) Data from a 28-day MV4-11 Xenograft Study
| Parameter | Vehicle Control (Day 28) | This compound (50 mg/kg) (Day 28) |
| White Blood Cells (WBC) (10^9/L) | 5.2 ± 1.5 | 4.8 ± 1.2 |
| Neutrophils (10^9/L) | 1.8 ± 0.6 | 1.6 ± 0.5 |
| Lymphocytes (10^9/L) | 3.1 ± 0.9 | 2.9 ± 0.8 |
| Red Blood Cells (RBC) (10^12/L) | 7.5 ± 0.8 | 7.2 ± 0.7 |
| Hemoglobin (g/dL) | 13.1 ± 1.1 | 12.8 ± 1.0 |
| Platelets (10^9/L) | 850 ± 150 | 820 ± 130 |
Data are presented as mean ± standard deviation.
Table 2: Illustrative Body Weight Changes in MV4-11 Xenograft Mice
| Treatment Group | Day 0 Body Weight (g) | Day 14 Body Weight (g) | Day 28 Body Weight (g) | Percent Change (Day 0-28) |
| Vehicle Control | 20.1 ± 1.2 | 21.5 ± 1.4 | 22.8 ± 1.6 | +13.4% |
| This compound (50 mg/kg) | 20.3 ± 1.1 | 20.8 ± 1.3 | 21.5 ± 1.5 | +5.9% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: MV4-11 Xenograft Model for Efficacy and Myelosuppression Assessment
-
Cell Culture: MV4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Housing: 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NSG) are housed in a pathogen-free environment.
-
Tumor Implantation: 5 x 10^6 MV4-11 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width^2). Animal body weights are recorded three times a week.[9]
-
Treatment: When tumors reach an average volume of 100-150 mm³, animals are randomized into treatment and control groups. This compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at the desired dose (e.g., 50 mg/kg). The control group receives the vehicle only.
-
Hematological Analysis: On specified days (e.g., day 0, 14, and 28), blood is collected via retro-orbital or submandibular bleeding into EDTA-coated tubes. A complete blood count (CBC) is performed using an automated hematology analyzer.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or if animals show signs of significant toxicity (e.g., >20% body weight loss, severe lethargy).
Visualizations
Caption: this compound inhibits FLT3-ITD signaling.
Caption: Workflow for a xenograft efficacy and toxicology study.
References
- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effect of FMS-like tyrosine kinase-3 (FLT3) inhibitors combined with a CDK7 inhibitor in FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical and Clinical Showdown: Chmfl-flt3-122 Versus Quizartinib in FLT3-ITD Acute Myeloid Leukemia
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, a known driver of poor prognosis, the established second-generation inhibitor quizartinib faces an emerging challenger: Chmfl-flt3-122. This guide provides a detailed comparison of their preclinical efficacy, selectivity, and mechanisms of action, alongside an overview of the clinical development of quizartinib and the ongoing clinical investigations into this compound (also known as HYML-122).
At a Glance: Key Quantitative Data
A direct comparison of the preclinical profiles of this compound and quizartinib reveals key differences in their potency and selectivity.
| Parameter | This compound | Quizartinib |
| Target | FLT3 Kinase | FLT3 Kinase |
| Type | Not explicitly stated | Type II Inhibitor |
| FLT3 IC50 | 40 nM[1][2][3] | <1 nM (in FLT3-ITD AML cells)[4] |
| Cellular Potency (GI50) | MV4-11: 22 nM[1] MOLM13: 21 nM[1] MOLM14: 42 nM[1] | MV4-11: 0.40 nM[4] MOLM-13: 0.89 nM[4] MOLM-14: 0.73 nM[4] |
| Selectivity (Kinase Inhibition) | >10-fold selective for FLT3 over BTK 170-fold selective for FLT3 over c-KIT[1][3] | Highly selective for FLT3. Binds to only 2 kinases (FLT3 and KIT) with a Kd <10 nM out of 404 non-mutant kinases tested.[4][5] |
| In Vivo Efficacy | Significant tumor growth suppression in an MV4-11 xenograft model at 50 mg/kg.[1] | Antitumor activity in a mouse xenograft model.[4] |
| Clinical Development | Phase 2 trials ongoing for relapsed/refractory FLT3+ AML (monotherapy and in combination with cytarabine).[6][7] | Approved for newly diagnosed FLT3-ITD positive AML in combination with chemotherapy and as maintenance monotherapy. |
Mechanism of Action and Signaling Pathways
Both this compound and quizartinib target the constitutively activated FLT3-ITD receptor, a key driver of leukemic cell proliferation and survival. By inhibiting the kinase activity of FLT3, these drugs block downstream signaling pathways crucial for AML cell growth.
Quizartinib is a type II inhibitor, binding to the inactive conformation of the FLT3 kinase.[4] This mode of action prevents the receptor from adopting its active state, thereby inhibiting autophosphorylation and the subsequent activation of pro-survival signaling cascades. This compound has been shown to strongly affect FLT3-ITD mediated signaling pathways, leading to cell cycle arrest in the G0/G1 phase and the induction of apoptosis.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of this compound.
Kinase Inhibition Assay
The in vitro kinase activity of this compound was determined using a radiometric assay.
Protocol Summary: Recombinant FLT3 kinase was incubated with a substrate in the presence of ATP, including radiolabeled [γ-³²P]ATP. The inhibitor, this compound, was added at varying concentrations. The reaction was allowed to proceed at 30°C and then stopped. The amount of radiolabeled phosphate incorporated into the substrate was measured to determine the inhibitory activity of the compound. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was then calculated.
Cell Proliferation Assay (GI50 Determination)
The antiproliferative activity of this compound was assessed using a standard MTT or a similar cell viability assay.
Protocol Summary: FLT3-ITD positive AML cell lines (MV4-11, MOLM13, MOLM14) were seeded in 96-well plates. The cells were then treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours). A reagent such as MTT was added, which is converted to a colored formazan product by metabolically active cells. The absorbance of the formazan product was measured using a plate reader, and the concentration of the inhibitor that caused 50% growth inhibition (GI50) was determined.
In Vivo Xenograft Model
The in vivo efficacy of this compound was evaluated in a mouse xenograft model.
Protocol Summary: Immunocompromised mice (e.g., nude or SCID mice) were subcutaneously injected with MV4-11 human AML cells. Once tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered orally at a specified dose (e.g., 50 mg/kg) and schedule. Tumor volume and body weight were monitored regularly throughout the study. At the end of the experiment, tumors were excised and weighed.
Clinical Landscape
Quizartinib has undergone extensive clinical evaluation, leading to its regulatory approval. The QuANTUM-First trial demonstrated that quizartinib combined with standard chemotherapy significantly improved overall survival in patients with newly diagnosed FLT3-ITD-positive AML. The QuANTUM-R study showed a survival benefit for quizartinib monotherapy in relapsed/refractory FLT3-ITD AML compared to salvage chemotherapy.
This compound, under the name HYML-122, is currently in earlier stages of clinical development. Two Phase 2 clinical trials are actively recruiting patients with relapsed or refractory FLT3-positive AML:
-
NCT05241106: A study evaluating HYML-122 as a monotherapy.[6]
-
NCT05241093: A study assessing HYML-122 in combination with cytarabine.[7]
The results of these trials will be critical in determining the clinical potential of this compound and its position relative to established FLT3 inhibitors like quizartinib.
Resistance Mechanisms
A significant challenge in the treatment of FLT3-ITD AML is the development of resistance to targeted inhibitors. For quizartinib, a common mechanism of acquired resistance is the emergence of secondary mutations in the FLT3 kinase domain, particularly at the D835 residue. These mutations can interfere with the binding of type II inhibitors. As this compound is still in early clinical development, its resistance profile in patients has not yet been characterized.
Conclusion
Quizartinib is a well-established, potent, and selective FLT3 inhibitor with proven clinical efficacy in FLT3-ITD positive AML. This compound has demonstrated promising preclinical activity, with good potency and a favorable selectivity profile against c-KIT, which may translate to a better safety profile concerning myelosuppression. The ongoing clinical trials for HYML-122 will be crucial in defining its therapeutic role. For researchers and drug developers, this compound represents a promising next-generation FLT3 inhibitor, and the forthcoming clinical data will be eagerly anticipated to understand its full potential in the management of FLT3-ITD AML.
References
- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 1839150-56-9 | this compound | Tocris Bioscience [tocris.com]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of FLT3 Inhibitors for Acute Myeloid Leukemia: CHMFL-FLT3-122 in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is rapidly evolving. The discovery of potent and selective FLT3 inhibitors has significantly improved patient outcomes, yet challenges such as acquired resistance remain. This guide provides a detailed, data-driven comparison of CHMFL-FLT3-122, a novel FLT3 inhibitor, with the established second-generation inhibitors, quizartinib and gilteritinib.
Executive Summary
This compound is a potent and orally available FLT3 kinase inhibitor that has demonstrated significant preclinical activity against FLT3-ITD positive AML.[1] It exhibits high selectivity for FLT3 over other kinases like c-KIT, a characteristic that may translate to a more favorable safety profile by avoiding myelosuppression.[1] This guide will delve into the comparative preclinical data of this compound, quizartinib, and gilteritinib, focusing on their biochemical potency, cellular activity, and in vivo efficacy. We will also provide an overview of the FLT3 signaling pathway and the mechanisms of action of these inhibitors, alongside detailed experimental protocols for the key assays cited.
Data Presentation
Disclaimer: The following data has been compiled from different publications. Direct comparison should be approached with caution as experimental conditions may have varied between studies.
Table 1: Biochemical Potency of FLT3 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity Highlights | Reference |
| This compound | FLT3 | 40 | >10-fold vs. BTK; 170-fold vs. c-KIT | [1] |
| Quizartinib | FLT3 | <1 | Highly selective for FLT3 | [2] |
| Gilteritinib | FLT3 | 0.29 | Potent against FLT3-ITD and FLT3-TKD | [3] |
Table 2: In Vitro Cellular Activity in FLT3-ITD Positive AML Cell Lines
| Inhibitor | Cell Line | GI50 (nM) | Reference |
| This compound | MV4-11 | 22 | [1] |
| MOLM13 | 21 | [1] | |
| MOLM14 | 42 | [1] | |
| Quizartinib | MV4-11 | ~1-2 | [4] |
| MOLM14 | ~1-2 | [4] | |
| Gilteritinib | MV4-11 | 0.92 | [3] |
| MOLM13 | 2.9 | [3] |
Table 3: In Vivo Efficacy in FLT3-ITD Xenograft Models
| Inhibitor | Animal Model | Dosing | Outcome | Reference |
| This compound | MV4-11 Xenograft (mice) | 50 mg/kg, oral, daily | Significant tumor growth suppression | [1] |
| Quizartinib | MV4-11 Xenograft (mice) | 10 mg/kg, oral, daily | Tumor growth inhibition | [2] |
| Gilteritinib | MV4-11 Xenograft (mice) | 10 mg/kg, oral, daily | Tumor regression | [5] |
FLT3 Signaling Pathway and Inhibitor Mechanism of Action
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2] In a significant portion of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain. This leads to the aberrant activation of downstream signaling pathways, including the RAS/RAF/MAPK, PI3K/AKT, and STAT5 pathways, driving leukemogenesis.[2]
FLT3 inhibitors are broadly classified into Type I and Type II inhibitors. Type I inhibitors, such as gilteritinib, bind to the active conformation of the kinase and can inhibit both FLT3-ITD and FLT3-tyrosine kinase domain (TKD) mutations.[6] Type II inhibitors, like quizartinib, bind to the inactive conformation and are primarily effective against FLT3-ITD mutations.[6] this compound was developed as a potent FLT3 inhibitor, and its binding mode suggests it functions as a Type I inhibitor, though further structural studies would be needed for definitive classification.
Caption: FLT3 signaling pathway and point of inhibition.
Experimental Protocols
Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagents: Recombinant FLT3 kinase, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), ATP, substrate (e.g., poly(E,Y)4:1), and the test inhibitor (this compound, quizartinib, or gilteritinib) at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the FLT3 enzyme, substrate, and the test inhibitor in a 384-well plate.
-
The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.
-
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from a dose-response curve.
Cell Proliferation Assay (Example: CCK-8 Assay)
This assay measures cell viability and proliferation based on the reduction of a tetrazolium salt by cellular dehydrogenases.
-
Cell Culture: FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a 5% CO2 incubator.
-
Procedure:
-
Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well).
-
The cells are treated with serial dilutions of the FLT3 inhibitors.
-
After a defined incubation period (e.g., 72 hours), Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plate is incubated for an additional 2-4 hours.
-
-
Data Analysis: The absorbance at 450 nm is measured using a microplate reader. The GI50 value, the concentration of the inhibitor that causes 50% growth inhibition, is determined from the dose-response curve.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nu/nu) are used.
-
Procedure:
-
FLT3-ITD positive AML cells (e.g., MV4-11) are injected subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The inhibitors are administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess target engagement.
Conclusion
References
- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Validating Chmfl-flt3-122 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chmfl-flt3-122, a potent and orally available FLT3 kinase inhibitor, with other established FLT3 inhibitors. It includes supporting experimental data and detailed protocols for key target engagement validation assays to assist researchers in their drug development efforts.
Introduction to this compound
This compound is a novel, selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] Specifically, internal tandem duplication (ITD) mutations in FLT3 are found in approximately 30% of AML patients and are associated with a poor prognosis.[1][2] this compound has been shown to potently inhibit FLT3 kinase activity and the proliferation of FLT3-ITD positive AML cell lines.[1][2] A key characteristic of this compound is its high selectivity for FLT3 over c-KIT, suggesting a reduced potential for myelosuppression, a common side effect of dual FLT3/c-KIT inhibitors.[1][2]
Comparative Analysis of FLT3 Inhibitors
Validating the engagement of a drug with its intended target within a cellular context is a critical step in drug discovery. This section compares the in vitro potency of this compound with other notable FLT3 inhibitors. The data presented is compiled from various studies and, while informative, should be interpreted with the understanding that experimental conditions may have varied between studies.
Table 1: In Vitro Potency of FLT3 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| This compound | FLT3 | 40 | MV4-11 | 22 | [1][2] |
| MOLM13 | 21 | [1][2] | |||
| MOLM14 | 42 | [1][2] | |||
| Midostaurin | FLT3-ITD | <10 | Ba/F3-FLT3-ITD | - | [3] |
| FLT3-D835Y | <10 | Ba/F3-FLT3-D835Y | - | [3] | |
| Crenolanib | FLT3 (WT) | ~2 | SEMK2 | - | [4] |
| FLT3-ITD | ~2 | Molm14 | 7 | [4][5] | |
| MV4-11 | 8 | [5] | |||
| Quizartinib (AC220) | FLT3-ITD | - | MV4-11 | 1.5 | [6] |
| MOLM13 | 1.2 | [6] | |||
| Gilteritinib | FLT3-ITD | - | Ba/F3-FLT3-ITD | 9.2 | [7] |
| FLT3 (WT) | - | Ba/F3-FLT3-WT | 19.7 | [7] | |
| Sorafenib | FLT3-ITD | - | MV4-11 | 3.2 | [6] |
| MOLM13 | 5.3 | [6] |
Experimental Protocols for Target Engagement Validation
To verify that this compound directly binds to and inhibits FLT3 within a cellular environment, several robust methods can be employed. This section details the protocols for Western Blotting to assess downstream signaling, the Cellular Thermal Shift Assay (CETSA) for direct target binding, and the NanoBRET™ Target Engagement Assay for quantifying intracellular drug-target interactions.
Western Blotting for FLT3 Downstream Signaling
This method assesses the ability of this compound to inhibit the phosphorylation of FLT3 and its key downstream signaling proteins, such as STAT5, AKT, and ERK, in FLT3-ITD positive AML cell lines like MV4-11 and MOLM-13. A reduction in the phosphorylated forms of these proteins upon treatment with the inhibitor indicates successful target engagement and pathway inhibition.
Protocol:
-
Cell Culture and Treatment: Culture MV4-11 or MOLM-13 cells in appropriate media. Seed cells at a density of 1 x 10^6 cells/mL and treat with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FLT3 (Tyr591), FLT3, p-STAT5 (Tyr694), STAT5, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), and ERK1/2 overnight at 4°C. Use GAPDH or β-actin as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact MV4-11 or MOLM-13 cells (or other relevant cell lines) with this compound at a desired concentration (e.g., 1 µM) or vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble FLT3 protein at each temperature point by Western blotting, as described in the previous protocol. An increase in the amount of soluble FLT3 at higher temperatures in the drug-treated samples compared to the vehicle control indicates target engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based assay that quantitatively measures compound binding at a specific target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe (tracer). A test compound that binds to the target will compete with the tracer, resulting in a decrease in the BRET signal.
Protocol:
-
Cell Transfection: Transfect HEK293 cells with a vector encoding for a FLT3-NanoLuc® fusion protein.
-
Cell Seeding: After 24 hours, harvest the transfected cells and seed them into a 96-well or 384-well plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and the other FLT3 inhibitors.
-
Add the NanoBRET™ Tracer K-5 to the cells.
-
Immediately add the test compounds to the wells.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.
-
Add this solution to the wells.
-
Read the filtered luminescence signals for NanoLuc® emission (460nm) and tracer emission (610nm) on a luminometer.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The IC50 values are determined by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
To further clarify the experimental processes and biological context, the following diagrams have been generated using Graphviz.
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Conclusion
This compound demonstrates potent and selective inhibition of FLT3 kinase in preclinical models. The experimental protocols detailed in this guide provide robust methods for researchers to independently validate the target engagement of this compound and other FLT3 inhibitors in a cellular context. The comparative data, while compiled from various sources, positions this compound as a promising candidate for further investigation in the treatment of FLT3-mutated AML. The use of standardized and quantitative assays like NanoBRET™ will be crucial for definitive head-to-head comparisons and advancing the most effective therapeutic agents into clinical development.
References
- 1. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of CHMFL-FLT3-122 in Quizartinib-Resistant Acute Myeloid Leukemia Models
A Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the emergence of resistance to potent FLT3 inhibitors like quizartinib presents a significant clinical challenge. This guide provides a comparative overview of the pre-clinical efficacy of CHMFL-FLT3-122, a novel FLT3 inhibitor, with a focus on its potential to overcome quizartinib resistance. While direct comparative studies of this compound in quizartinib-resistant models are not yet extensively published, this document synthesizes available data on this compound's performance in quizartinib-sensitive models and contextualizes its potential by examining the efficacy of other next-generation FLT3 inhibitors against known quizartinib resistance mutations.
Efficacy of this compound in FLT3-ITD Positive AML
This compound has demonstrated significant potency and selectivity as an inhibitor of FLT3 kinase in preclinical studies. Its efficacy in FLT3-ITD positive AML cell lines, which are initially sensitive to quizartinib, suggests a strong foundational activity.
| Cell Line | Target | This compound GI50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 22 | [1][2] |
| MOLM-13 | FLT3-ITD | 21 | [1][2] |
| MOLM-14 | FLT3-ITD | 42 | [1][2] |
Table 1: In Vitro Efficacy of this compound in FLT3-ITD Positive AML Cell Lines. GI50 values represent the concentration of the compound that inhibits cell growth by 50%.
Mechanisms of Quizartinib Resistance
Resistance to quizartinib, a potent type II FLT3 inhibitor, is a well-documented phenomenon that limits its long-term clinical benefit. The primary mechanisms of acquired resistance involve on-target secondary mutations within the FLT3 kinase domain, most notably at the activation loop (e.g., D835Y) and the gatekeeper residue (F691L).[3][4] These mutations prevent the binding of type II inhibitors like quizartinib, leading to reactivation of downstream signaling pathways and subsequent leukemic relapse.[3][4]
Performance of Next-Generation FLT3 Inhibitors in Quizartinib-Resistant Models
To infer the potential efficacy of this compound against quizartinib resistance, it is informative to examine the performance of other next-generation FLT3 inhibitors that have been tested against common resistance mutations.
| Compound | FLT3-ITD IC50 (nM) | FLT3-ITD + D835Y IC50 (nM) | FLT3-ITD + F691L IC50 (nM) | Reference |
| Quizartinib | <1 | >1000 | >1000 | [3][4] |
| Gilteritinib | 0.29 | 0.74 | 7.3 | [5] |
| Crenolanib | 3.6 | 15.8 | 134 | [5] |
Table 2: Comparative In Vitro Efficacy of FLT3 Inhibitors Against Quizartinib-Resistant Mutations. IC50 values represent the concentration of the compound required to inhibit the kinase activity by 50%.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug efficacy. Below are standard protocols for key experiments in the preclinical evaluation of FLT3 inhibitors.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13, or engineered resistant lines) in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., this compound, quizartinib) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for 1-4 hours at 37°C and then measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Western Blot Analysis for FLT3 Signaling
-
Cell Treatment and Lysis: Treat AML cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FLT3 (Tyr591), FLT3, p-STAT5 (Tyr694), STAT5, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Murine Xenograft Model of AML
-
Cell Implantation: Subcutaneously or intravenously inject immunodeficient mice (e.g., NOD/SCID or NSG) with 5-10 x 10^6 FLT3-ITD positive AML cells (e.g., MV4-11).
-
Tumor Growth and Randomization: Monitor tumor growth (for subcutaneous models) or engraftment (for intravenous models) by caliper measurement or bioluminescence imaging, respectively. Once tumors are established or engraftment is confirmed, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound) and vehicle control orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume, body weight, and overall health of the mice regularly.
-
Pharmacodynamic and Efficacy Assessment: At the end of the study, or at specified time points, collect tumor and/or bone marrow samples for pharmacodynamic analysis (e.g., Western blotting for target engagement) and assess overall survival or tumor growth inhibition as measures of efficacy.
Visualizations
FLT3-ITD Signaling Pathway in AML
Caption: Constitutively active FLT3-ITD drives AML cell proliferation and survival.
Mechanism of Quizartinib Resistance and Action of Next-Generation Inhibitors
Caption: Resistance mutations in FLT3-ITD render quizartinib ineffective.
General Experimental Workflow for Efficacy Testing
Caption: Workflow for preclinical evaluation of FLT3 inhibitor efficacy.
References
- 1. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dual inhibitor overcomes drug-resistant FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Chmfl-flt3-122: A Comparative Analysis of Cross-reactivity with c-KIT and BTK
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Specificity
Chmfl-flt3-122 is a potent and orally available kinase inhibitor primarily targeting the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2][3] Developed from the structural backbone of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, this compound was optimized for enhanced potency against FLT3 while aiming to minimize off-target effects.[1][2][3] This guide provides a comparative analysis of the cross-reactivity of this compound with two key off-target kinases: c-KIT and BTK, supported by experimental data and detailed methodologies.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of this compound against its primary target, FLT3, and its potential off-targets, c-KIT and BTK, has been quantified using half-maximal inhibitory concentration (IC50) values. The following table summarizes these findings, demonstrating the selectivity profile of the compound.
| Kinase Target | This compound IC50 (nM) |
| FLT3 | 40 |
| c-KIT | 559 |
| BTK | 421 |
Data sourced from Li et al., 2015.[1][2][3]
The data clearly indicates that this compound is significantly more potent against FLT3 than c-KIT and BTK, with an over 10-fold selectivity for FLT3 compared to BTK and approximately 14-fold selectivity over c-KIT.[1][2][3]
Signaling Pathway Overview
To understand the implications of cross-reactivity, it is crucial to visualize the signaling pathways regulated by FLT3, c-KIT, and BTK. The following diagrams illustrate the principal downstream cascades initiated by each kinase.
FLT3 and c-KIT are both receptor tyrosine kinases that, upon ligand binding, activate downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT signaling, all of which are critical for cell proliferation and survival.[4][5][6][7][8][9][10][11][12] BTK, a non-receptor tyrosine kinase, is a key component of the B-cell receptor (BCR) signaling pathway, leading to the activation of PLCγ2 and subsequent downstream signaling that governs B-cell activation and proliferation.[13][14][15][16][17]
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the potency and selectivity of a kinase inhibitor. Below is a representative protocol for an in vitro kinase inhibition assay, based on commonly used methodologies.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human FLT3, c-KIT, or BTK enzyme
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)
-
This compound (or other test compound)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96- or 384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in the kinase assay buffer.
-
Reaction Setup: To each well of the assay plate, add the kinase, the appropriate substrate, and the diluted this compound. Include control wells with DMSO only (for 100% kinase activity) and wells without kinase (for background).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced (which corresponds to kinase activity) using a luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound demonstrates a favorable selectivity profile, with significantly higher potency against its intended target, FLT3, as compared to the off-target kinases c-KIT and BTK. This selectivity is crucial for minimizing potential side effects that could arise from the inhibition of c-KIT, which is involved in hematopoiesis and melanogenesis, and BTK, which plays a key role in B-cell function. The provided data and protocols offer a framework for researchers to further evaluate and compare the specificity of this compound and other kinase inhibitors in their own experimental settings.
References
- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. betalifesci.com [betalifesci.com]
- 10. Reactome | FLT3 Signaling [reactome.org]
- 11. diva-portal.org [diva-portal.org]
- 12. ashpublications.org [ashpublications.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. researchgate.net [researchgate.net]
- 15. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of FLT3 Inhibitors with Venetoclax in Acute Myeloid Leukemia
A Comparative Guide for Researchers
This guide provides a comprehensive overview of the synergistic anti-leukemic activity observed when combining FMS-like tyrosine kinase 3 (FLT3) inhibitors with the BCL-2 inhibitor, venetoclax, for the treatment of Acute Myeloid Leukemia (AML). While direct experimental data on the combination of Chmfl-flt3-122 and venetoclax is not currently available in the public domain, this guide leverages published data from preclinical studies on other potent FLT3 inhibitors, such as quizartinib, to illustrate the powerful synergistic potential of this therapeutic strategy. The experimental data presented herein serves as a robust proxy to inform research and drug development efforts in this area.
Introduction
FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), are prevalent in AML and are associated with a poor prognosis.[1][2][3][4] While FLT3 inhibitors have shown clinical activity, their efficacy as monotherapy is often limited by resistance mechanisms.[1][2][3][4] Venetoclax, a selective BCL-2 inhibitor, has demonstrated significant efficacy in AML; however, resistance can also emerge, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL.[1][2][3][4]
Recent preclinical evidence has illuminated a powerful synergistic relationship between FLT3 inhibitors and venetoclax.[1][2][3][4] The inhibition of FLT3 signaling leads to a dependency on BCL-2 for cell survival, thereby sensitizing AML cells to the apoptotic effects of venetoclax.[1][2][3][4] This combination strategy holds the promise of overcoming resistance and achieving deeper, more durable responses in patients with FLT3-mutated AML.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of combining a potent FLT3 inhibitor (quizartinib) with venetoclax in FLT3-ITD positive AML cell lines and patient-derived xenograft (PDX) models.
Table 1: In Vitro Synergistic Activity of Quizartinib and Venetoclax in FLT3-ITD+ AML Cell Lines
| Cell Line | Drug Combination | Concentration Range | Combination Index (CI) | Key Findings | Reference |
| MV4-11 | Quizartinib + Venetoclax | 1-100 nM (Quizartinib), 1-100 nM (Venetoclax) | < 1 (Synergistic) | Significant increase in apoptosis and reduction in cell viability compared to single agents. | [1][2][3][4] |
| Molm-13 | Quizartinib + Venetoclax | 1-100 nM (Quizartinib), 1-100 nM (Venetoclax) | < 1 (Synergistic) | Potent synergistic killing of leukemic cells. | [1][2][3][4] |
Table 2: In Vivo Efficacy of Quizartinib and Venetoclax Combination in a FLT3-ITD+ PDX Mouse Model
| Treatment Group | Dosage | Median Survival | Tumor Growth Inhibition | Key Findings | Reference |
| Vehicle Control | - | ~20 days | - | Rapid disease progression. | [1][2][3][4] |
| Quizartinib | 5 mg/kg, daily | ~35 days | Significant | Delayed tumor growth compared to control. | [1][2][3][4] |
| Venetoclax | 100 mg/kg, daily | ~25 days | Modest | Minimal effect on survival as a single agent. | [1][2][3][4] |
| Quizartinib + Venetoclax | 5 mg/kg + 100 mg/kg, daily | > 60 days | Strong | Markedly prolonged survival and reduced tumor burden compared to single agents. | [1][2][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
-
Cell Culture: FLT3-ITD positive AML cell lines (e.g., MV4-11, Molm-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well. The cells are then treated with serial dilutions of this compound (or another FLT3 inhibitor), venetoclax, or the combination of both drugs for 72 hours.
-
Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a microplate reader.
-
Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method with CompuSyn software. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Apoptosis Assay
-
Cell Treatment: AML cells are treated with the indicated concentrations of the FLT3 inhibitor, venetoclax, or the combination for 48 hours.
-
Staining: Cells are harvested, washed with cold PBS, and then resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry analysis software.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with FLT3-ITD positive AML cells.
-
Drug Administration: Once tumors are established or leukemic engraftment is confirmed, mice are randomized into treatment groups: vehicle control, FLT3 inhibitor alone, venetoclax alone, and the combination of the FLT3 inhibitor and venetoclax. Drugs are administered daily via oral gavage at the indicated doses.
-
Monitoring: Tumor volume and body weight are measured regularly. Overall survival is monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors or bone marrow can be harvested to assess target modulation (e.g., phosphorylation of FLT3 and its downstream targets, levels of BCL-2 family proteins) by Western blotting or immunohistochemistry.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Synergistic mechanism of FLT3 and BCL-2 inhibition.
Caption: Experimental workflow for evaluating synergy.
References
- 1. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 3. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
A Comparative Safety Analysis of FLT3 Inhibitors: Chmfl-flt3-122 vs. Midostaurin
For Immediate Release
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly for patients with FMS-like tyrosine kinase 3 (FLT3) mutations, the safety profiles of emerging and established inhibitors are of paramount importance to researchers and clinicians. This guide provides a detailed comparison of the preclinical safety data for Chmfl-flt3-122 (also known as HYML-122), a potent and selective FLT3 inhibitor, and the established clinical safety profile of midostaurin, a multi-kinase inhibitor approved for FLT3-mutated AML.
Executive Summary
Midostaurin, an approved therapeutic, has a well-documented clinical safety profile characterized by a range of manageable adverse events, most commonly including febrile neutropenia, nausea, and diarrhea. In contrast, this compound is currently in Phase 2 clinical development, and its safety profile in humans is still being established. Preclinical data for this compound suggests a favorable safety window, primarily attributed to its high selectivity for FLT3 over other kinases like c-KIT, potentially mitigating some toxicities associated with broader kinase inhibition. This comparison, therefore, juxtaposes clinical data for midostaurin with preclinical findings for this compound.
Comparative Safety and Toxicity Data
The following table summarizes the key safety and toxicity findings for this compound and midostaurin, drawing from preclinical studies and extensive clinical trials, respectively.
| Parameter | This compound (Preclinical Data) | Midostaurin (Clinical Data) |
| Development Stage | Phase 2 Clinical Trials[1][2][3][4][5] | Approved for clinical use |
| Key Safety Findings | In vivo studies in a mouse xenograft model (at 50 mg/kg) showed no obvious toxicity.[6][7] High selectivity for FLT3 over c-KIT (170-fold) suggests a potential to avoid myelosuppression associated with dual inhibition.[7] | The most common adverse events (AEs) include febrile neutropenia, nausea, vomiting, diarrhea, headache, and mucositis.[8][9][10] Grade 3 or higher AEs are similar to standard chemotherapy, with a higher incidence of anemia and rash observed in the midostaurin arm of the RATIFY trial.[8] |
| Serious Adverse Events | Not yet characterized in humans. | Febrile neutropenia is the most frequent serious adverse reaction.[8] Pulmonary toxicity, including interstitial lung disease and pneumonitis (some fatal), has been reported. |
| Cardiac Toxicity | Not reported in available preclinical data. | QTc prolongation can occur. |
| Gastrointestinal Toxicity | Not highlighted as a major concern in preclinical animal models. | Nausea, vomiting, and diarrhea are very common. Prophylactic antiemetics are recommended.[9][11] |
| Hematologic Toxicity | High selectivity against c-KIT suggests potentially lower myelosuppression.[7] | Grade 3/4 neutropenia, anemia, and thrombocytopenia are common, particularly in patients with pre-existing cytopenias.[9] |
| Embryo-Fetal Toxicity | Not yet studied in humans. | Can cause embryo-fetal harm; pregnancy should be avoided.[10][12] |
Kinase Inhibition Profiles
The differing safety profiles of this compound and midostaurin can be partly attributed to their distinct kinase inhibition spectra.
| Kinase Target | This compound (IC50) | Midostaurin (IC50) |
| FLT3 | 40 nM[13] | Potent inhibitor |
| c-KIT | 559 nM[13] | 0.086 µM[14] |
| BTK | 421 nM[13] | - |
| VEGFR2 | - | 0.086 µM[14] |
| PDGFR | - | Potent inhibitor[14] |
| PKC | - | Potent inhibitor[15] |
| Syk | - | Potent inhibitor[15] |
| Src | - | Potent inhibitor[15] |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro. A lower value indicates greater potency.
Signaling Pathway Analysis
Both this compound and midostaurin exert their therapeutic effect by inhibiting the constitutively activated FLT3 receptor in AML, thereby blocking downstream signaling pathways crucial for leukemic cell proliferation and survival.
Caption: Inhibition of mutated FLT3 by this compound and midostaurin blocks key downstream pro-leukemic signaling pathways.
Experimental Methodologies
The following outlines the likely experimental protocols used to assess the safety and efficacy of FLT3 inhibitors like this compound and midostaurin.
Kinase Inhibition Assay (In Vitro)
A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay, such as an ADP-Glo™ Kinase Assay.
Caption: Workflow for determining the in vitro kinase inhibitory potency (IC50) of a compound.
Protocol:
-
Reagent Preparation: Recombinant human FLT3 kinase, a suitable substrate (e.g., myelin basic protein or a synthetic peptide), ATP, and a kinase assay buffer are prepared.[16]
-
Compound Dilution: The test inhibitor (this compound or midostaurin) is serially diluted to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated together. The reaction is initiated by the addition of ATP.[17]
-
Detection: After a set incubation period, the amount of ADP produced (correlating with kinase activity) is measured. The ADP-Glo™ assay does this by converting the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[17][18]
-
Data Analysis: The luminescence data is plotted against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (In Vitro)
To assess the effect of the inhibitors on the proliferation of AML cells, a cell viability assay such as the MTT assay is commonly employed.
Protocol:
-
Cell Seeding: FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.[19][20]
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals, resulting in a colored solution.[19]
-
Absorbance Reading: The absorbance of the solution is measured using a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.[19][20]
-
Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition).
In Vivo Toxicity Studies
Preclinical in vivo toxicity studies are essential to evaluate the safety of a drug candidate in a living organism.
Protocol:
-
Animal Model: A suitable animal model, typically rodents (mice or rats), is selected. For oncology studies, this may involve xenograft models where human cancer cells are implanted.
-
Dose Administration: The drug is administered to the animals at various doses and for a defined period (e.g., daily oral gavage for 14 or 28 days).[21]
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are collected, weighed, and examined histopathologically for any treatment-related changes.[21]
-
Data Analysis: The data is analyzed to identify any dose-limiting toxicities and to determine the maximum tolerated dose (MTD).
Conclusion
The comparison of the safety profiles of this compound and midostaurin highlights a key trade-off in kinase inhibitor development: selectivity versus multi-target inhibition. Midostaurin's broader kinase inhibition profile contributes to its efficacy but also to a wider range of off-target toxicities. This compound, with its high selectivity for FLT3, shows promise in its preclinical evaluation for a more favorable safety profile, particularly concerning myelosuppression. However, the ultimate clinical safety and tolerability of this compound will only be determined through the completion of ongoing and future clinical trials. These studies will be critical in defining its therapeutic index and potential advantages over existing therapies for FLT3-mutated AML.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinConnect | A Study of HYML-122 and Cytarabine in Patients With FLT3 [clinconnect.io]
- 4. A Study of HYML-122 and Cytarabine in Patients With FLT3 Positive Relapsed or Refractory Acute Myeloid Leukemia (AML) | Clinical Research Trial Listing ( Relapsed or Refractory Acute Myeloid Leukemia (AML) ) ( NCT05241093 ) [trialx.com]
- 5. A Study of HYML-122 and Cytarabine in Patients With FLT3 Positive Relapsed or Refractory Acute Myeloid Leukemia (AML) (NCT05241093) [ancora.ai]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. novartis.com [novartis.com]
- 9. curetoday.com [curetoday.com]
- 10. ashpublications.org [ashpublications.org]
- 11. FDA Approval Summary: Midostaurin for the Treatment of Advanced Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. dovepress.com [dovepress.com]
- 15. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Dual inhibition of AKT/FLT3-ITD by A674563 overcomes FLT3 ligand-induced drug resistance in FLT3-ITD positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Chmfl-flt3-122 and Crenolanib for FLT3-TKD Mutated Acute Myeloid Leukemia
For researchers and drug development professionals navigating the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the choice of a FLT3 inhibitor is critical, particularly for patients harboring tyrosine kinase domain (TKD) mutations. This guide provides a detailed, data-driven comparison of two notable FLT3 inhibitors: Chmfl-flt3-122 and crenolanib, with a focus on their efficacy against FLT3-TKD mutations.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1] Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[2] These mutations typically fall into two categories: internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), most commonly at the D835 residue.[2][3] While both lead to constitutive activation of the FLT3 receptor, TKD mutations can confer resistance to certain types of FLT3 inhibitors.[2]
Crenolanib is a potent, orally bioavailable benzimidazole that acts as a type I inhibitor of class III receptor tyrosine kinases, including FLT3 and Platelet-Derived Growth Factor Receptors (PDGFR) α and β. As a type I inhibitor, crenolanib binds to the active conformation of the kinase, enabling it to effectively inhibit both FLT3-ITD and FLT3-TKD mutations.[4][5] In contrast, type II inhibitors, which bind to the inactive conformation, are often less effective against TKD mutations that stabilize the active state of the kinase.[2]
This compound is a potent and orally available FLT3 kinase inhibitor. Preclinical studies have highlighted its significant activity against FLT3-ITD positive AML cells and a notable selectivity over the c-KIT kinase, which may translate to a reduced risk of myelosuppression.[6] However, at present, specific experimental data on the efficacy of this compound against FLT3-TKD mutations is not publicly available. A clinical trial is underway for a compound designated HYML-122 for patients with FLT3 positive relapsed or refractory AML, though its direct identity as this compound and specific outcomes related to TKD mutations have not been disclosed.[7]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and crenolanib, providing a snapshot of their inhibitory activities from preclinical studies.
Table 1: Biochemical and Cellular Activity of this compound
| Target | Assay Type | IC50 / GI50 (nM) | Cell Line | Reference |
| FLT3 Kinase | Biochemical Assay | 40 | - | |
| FLT3-ITD | Cellular Proliferation | 22 | MV4-11 | [6] |
| FLT3-ITD | Cellular Proliferation | 21 | MOLM13 | [6] |
| FLT3-ITD | Cellular Proliferation | 42 | MOLM14 | [6] |
| c-KIT Kinase | Biochemical Assay | 559 | - | [8] |
| BTK Kinase | Biochemical Assay | 421 | - | [8] |
Table 2: Biochemical and Cellular Activity of Crenolanib against FLT3-TKD Mutations
| FLT3 Mutant | Assay Type | IC50 (nM) | Cell Line | Reference |
| FLT3-D835Y | Cellular Proliferation | 1.3 | Ba/F3 | |
| FLT3-D835F | Cellular Proliferation | 2.6 | Ba/F3 | [1] |
| FLT3-D835V | Cellular Proliferation | 5.8 | Ba/F3 | [1] |
| FLT3-ITD/D835Y | Cellular Proliferation | 10.2 | Ba/F3 | [9] |
Table 3: Binding Affinity (Kd) of Crenolanib for FLT3 Mutants
| FLT3 Mutant | Kd (nM) | Reference |
| FLT3-ITD | 0.74 | |
| FLT3-D835H | 0.4 | |
| FLT3-D835Y | 0.18 |
Mechanism of Action and Signaling Pathways
Both this compound and crenolanib exert their therapeutic effects by inhibiting the constitutively active FLT3 signaling pathways that drive leukemic cell proliferation and survival. The diagram below illustrates the canonical FLT3 signaling cascade and the points of inhibition by these targeted therapies.
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the key experimental protocols employed in the cited studies.
Biochemical Kinase Inhibition Assay (for this compound)
The inhibitory activity of this compound against the FLT3 kinase was determined using a biochemical assay. The general workflow for such an assay is depicted below. While the specific details for the this compound assay were not exhaustively detailed in the initial publication, a typical protocol involves incubating the purified kinase with the inhibitor at various concentrations, followed by the addition of a substrate and ATP to initiate the phosphorylation reaction. The extent of phosphorylation is then quantified, often using a luminescence-based method, to determine the IC50 value.[6]
Cellular Proliferation (MTT) Assay (for Crenolanib and this compound)
The cytotoxic effects of both crenolanib and this compound on AML cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6] This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: AML cells (e.g., MV4-11, MOLM13, Ba/F3 expressing specific FLT3 mutations) are seeded in 96-well plates.[1][6]
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor (crenolanib or this compound) for a specified period (e.g., 72 hours).[1][6]
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the GI50 or IC50 value is determined.
Western Blotting for FLT3 Phosphorylation (for Crenolanib)
To confirm the on-target activity of crenolanib, western blotting was used to assess the phosphorylation status of the FLT3 receptor in treated cells.[1]
Protocol:
-
Cell Treatment: AML cells are treated with various concentrations of crenolanib for a defined period.
-
Cell Lysis: Cells are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.
-
Detection: Following incubation with secondary antibodies conjugated to a detection enzyme, the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the p-FLT3 band is normalized to the total FLT3 band to determine the extent of inhibition.
Summary and Future Directions
Crenolanib has demonstrated potent and specific activity against a range of FLT3-TKD mutations, particularly those at the D835 residue, which are a known mechanism of resistance to other FLT3 inhibitors.[1][9] This makes it a compelling therapeutic option for AML patients with these specific genetic alterations. Clinical trial data further supports its activity in this patient population.[10]
This compound is a promising FLT3 inhibitor with strong preclinical data against FLT3-ITD positive AML and a favorable selectivity profile that may minimize certain side effects.[6] However, the lack of publicly available data on its efficacy against FLT3-TKD mutations represents a significant knowledge gap. Future preclinical studies and the public dissemination of data from the ongoing clinical trial of HYML-122 will be crucial to fully understand the therapeutic potential of this compound in the broader context of FLT3-mutated AML, including those with TKD mutations.
For researchers and clinicians, the choice between these and other FLT3 inhibitors will ultimately depend on the specific FLT3 mutation profile of the patient's leukemia, as well as the overall safety and efficacy data that continues to emerge from ongoing research and clinical trials.
References
- 1. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of FLT3 and associated drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 D835/I836 mutations are associated with poor disease-free survival and a distinct gene-expression signature among younger adults with de novo cytogenetically normal acute myeloid leukemia lacking FLT3 internal tandem duplications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Study of HYML-122 in Patients With FLT3 Positive Relapsed or Refractory Acute Myeloid Leukemia (AML) | Clinical Research Trial Listing [centerwatch.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Lack of Independent Reproducibility Data for Chmfl-flt3-122 Findings
Despite a thorough review of the published scientific literature, there is currently a lack of independent, publicly available data to assess the reproducibility of the initial findings for the FLT3 inhibitor, Chmfl-flt3-122, across different laboratories. The primary and most comprehensive source of information remains the original discovery paper by Li et al. (2015) from the High Magnetic Field Laboratory, Chinese Academy of Sciences, and associated institutions.
While this seminal paper provides a detailed characterization of this compound, including its biochemical potency, cellular activity, and in vivo efficacy, subsequent independent studies that replicate these experiments and report their own quantitative data have not been identified in the public domain. Commercial suppliers of this compound cite the original 2015 publication as the primary source for the compound's biological activity.
A clinical trial for a compound named HYML-122 in patients with FLT3 positive relapsed or refractory acute myeloid leukemia (AML) has been noted; however, it is not definitively confirmed to be the same molecule as this compound, and data from this trial is not yet publicly available to compare with the preclinical findings.
Therefore, this guide will summarize the key findings from the original discovery paper by Li et al. (2015) to serve as a baseline for future reproducibility studies. It is crucial for researchers and drug development professionals to recognize that the following data originates from a single source and awaits independent validation.
Summary of Key Findings from Li et al. (2015)
The following tables summarize the quantitative data presented in the initial discovery of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Target/Cell Line | Assay Type | Metric | Value (nM) |
| FLT3 Kinase | Biochemical Assay | IC₅₀ | 40 |
| BTK Kinase | Biochemical Assay | IC₅₀ | 421 |
| c-KIT Kinase | Biochemical Assay | IC₅₀ | 559 |
| MV4-11 (FLT3-ITD positive AML) | Cell Proliferation | GI₅₀ | 22 |
| MOLM-13 (FLT3-ITD positive AML) | Cell Proliferation | GI₅₀ | 21 |
| MOLM-14 (FLT3-ITD positive AML) | Cell Proliferation | GI₅₀ | 42 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Treatment | Outcome |
| MV4-11 Xenograft | 50 mg/kg this compound | Significant tumor growth suppression |
Experimental Protocols from Li et al. (2015)
Kinase Inhibition Assay: The inhibitory activity of this compound against FLT3, BTK, and c-KIT kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Cell Proliferation Assay: The anti-proliferative activity of this compound was evaluated in FLT3-ITD positive human AML cell lines (MV4-11, MOLM-13, and MOLM-14). Cells were treated with varying concentrations of the compound for 72 hours, and cell viability was measured using a CellTiter-Glo luminescent cell viability assay.
In Vivo Xenograft Model: Nude mice were subcutaneously inoculated with MV4-11 cells. Once tumors reached a palpable size, mice were orally administered with this compound at a dose of 50 mg/kg. Tumor volume was measured periodically to assess the anti-tumor efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general workflow of its preclinical evaluation as described in the discovery paper.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Defeating Drug Resistance in FLT3-Mutated AML: A Comparative Guide to CHMFL-FLT3-122 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Fms-like tyrosine kinase 3 (FLT3) mutations are prevalent in acute myeloid leukemia (AML), correlating with a poor prognosis. While FLT3 inhibitors have shifted the treatment paradigm, the rapid emergence of drug resistance remains a significant clinical hurdle. This guide provides a comparative analysis of CHMFL-FLT3-122, a potent and selective FLT3 inhibitor, in the context of combination strategies designed to preempt and overcome resistance. We will explore the mechanisms of resistance and compare various therapeutic approaches, supported by preclinical data and detailed experimental protocols.
The Challenge of FLT3 Inhibitor Resistance
Resistance to FLT3 inhibitors can be categorized as primary (intrinsic) or secondary (acquired).[1][2] These mechanisms often involve:
-
On-Target Secondary Mutations: Acquired point mutations in the FLT3 kinase domain, such as the D835Y mutation in the tyrosine kinase domain (TKD), can prevent the binding of certain types of inhibitors.[2][3] The "gatekeeper" F691L mutation has been shown to confer broad resistance to currently available FLT3 inhibitors.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can circumvent FLT3 inhibition by upregulating parallel signaling pathways to maintain proliferation and survival.[4] Key pathways implicated in resistance include RAS/MAPK, PI3K/AKT, and JAK/STAT.[1][5][6]
-
Microenvironment-Mediated Resistance: Bone marrow stromal cells can protect leukemia cells from the effects of FLT3 inhibitors through the secretion of growth factors like fibroblast growth factor 2 (FGF2).[2][5]
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, particularly from the BCL2 family, can also contribute to resistance.[5]
This compound: A Highly Selective FLT3 Inhibitor
This compound is a potent, orally available FLT3 kinase inhibitor developed for FLT3-ITD positive AML.[7][8] Preclinical studies have highlighted its significant anti-proliferative activity and a key selectivity advantage.
Key Features of this compound:
-
Potent Inhibition of FLT3-ITD: Demonstrates strong inhibition of FLT3-ITD positive AML cell lines.[7][8]
-
High Selectivity over c-KIT: Exhibits a 170-fold selectivity for FLT3 over c-KIT, which is significant as dual inhibition of FLT3 and c-KIT is associated with myelosuppression.[7][8]
-
Induction of Apoptosis: Effectively induces apoptosis in cancer cells by arresting the cell cycle in the G0/G1 phase.[7][8][9]
-
In Vivo Efficacy: Shows significant tumor growth suppression in xenograft models with good bioavailability.[7][8]
Comparative Analysis of FLT3 Inhibitors
FLT3 inhibitors are broadly classified into two types based on their binding mode. This classification is crucial for understanding their effectiveness against resistance mutations.
| Inhibitor Type | Binding Mode | Examples | Activity Against TKD Mutations |
| Type I | Binds to the active conformation of the kinase domain | Midostaurin, Gilteritinib, Crenolanib | Generally active |
| Type II | Binds to the inactive conformation of the kinase domain | Sorafenib, Quizartinib, Ponatinib | Generally inactive |
Table 1: Comparison of Type I and Type II FLT3 Inhibitors. Type I inhibitors are often effective against the TKD mutations that confer resistance to Type II inhibitors.[10][11]
Combination Strategies to Preempt and Overcome Resistance
Given the multifaceted nature of resistance, combination therapy is a promising approach. The goal is to simultaneously block the primary target (FLT3) and the key escape pathways.
| Combination Target | Rationale | Example Agents | Potential Synergy with this compound |
| CDK4/6 | CDK4/6 inhibitors can induce cell cycle arrest and apoptosis in FLT3 inhibitor-resistant cells.[1][12] Combining FLT3 and CDK4/6 inhibitors has shown to be beneficial in overcoming resistance.[1][12][13] | Palbociclib, Abemaciclib | High: Could prevent cell cycle re-entry and proliferation driven by bypass signaling. |
| PI3K/AKT/mTOR | The PI3K/AKT pathway is a critical downstream effector of FLT3.[5] Targeting this pathway can neutralize a major survival signal. | Alpelisib, Duvelisib, Rapamycin | High: Dual inhibition would provide a more comprehensive blockade of pro-survival signaling. |
| JAK/STAT | Upregulation of the JAK/STAT pathway is a known resistance mechanism.[1] Dual JAK/FLT3 inhibitors are in development, and combination with JAK inhibitors can override stromal protection.[1][14] | Ruxolitinib, Pacritinib | High: Could abrogate resistance mediated by cytokine signaling from the bone marrow microenvironment. |
| BCL2 | Overexpression of anti-apoptotic BCL2 family proteins is a common escape mechanism.[5] BH3 mimetics can restore the apoptotic potential of cancer cells.[4] | Venetoclax (ABT-199) | High: Directly targets a key mechanism of apoptosis evasion, complementing the pro-apoptotic effect of FLT3 inhibition. |
| HSP90 | HSP90 acts as a chaperone for mutant FLT3.[5] Its inhibition leads to the degradation of FLT3 and disruption of downstream signaling. | 17-AAG | Moderate to High: Offers an alternative mechanism to reduce the levels of the oncoprotein target. |
| MDM2 | In TP53 wild-type AML, MDM2 inhibitors can restore p53 function, leading to apoptosis. This has shown synergy with FLT3 inhibitors.[15] | NVP-HDM201 | Moderate: Efficacy would be dependent on the TP53 status of the AML. |
Table 2: Rationale for Combination Therapies with FLT3 Inhibitors.
Alternative Therapeutic Strategies
Beyond small molecule inhibitors, novel immunotherapeutic approaches targeting FLT3 are emerging.
| Therapeutic Modality | Mechanism of Action | Status |
| FLT3 CAR-T Cells | Genetically engineered T cells that recognize and kill FLT3-expressing leukemia cells. | Preclinical/Clinical[16][17][18] |
| FLT3xCD3 Bispecific Antibodies | Antibodies that simultaneously bind to FLT3 on leukemia cells and CD3 on T cells, redirecting T cells to kill the cancer cells. | Preclinical[19] |
Table 3: Emerging FLT3-Targeted Immunotherapies. These approaches offer a distinct mechanism of action that is independent of kinase inhibition and may be effective against cells that have developed resistance to small molecule inhibitors.
Visualizing the Pathways and Processes
FLT3 Signaling and Resistance Pathways
Caption: FLT3 signaling and key resistance pathways in AML.
Experimental Workflow for Evaluating Combination Therapy
Caption: Workflow for preclinical evaluation of combination therapies.
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed FLT3-mutant AML cells (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in appropriate culture medium.
-
Drug Treatment: Add serial dilutions of this compound, the combination agent, and the combination of both drugs to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50/IC50 values using non-linear regression analysis (e.g., in GraphPad Prism). Synergy can be calculated using models such as the Bliss independence or Chou-Talalay method.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds of interest (monotherapy and combination) for 24-48 hours.
-
Cell Harvesting: Harvest cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of FLT3-ITD positive AML cells (e.g., 5-10 x 10⁶ MV4-11 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, and combination therapy). Administer drugs via the appropriate route (e.g., oral gavage for this compound) based on prior pharmacokinetic studies.[7][8]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor body weight as an indicator of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Survival studies may also be conducted.
-
Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis (e.g., ANOVA) to determine the significance of tumor growth inhibition.
Conclusion
The development of resistance to FLT3 inhibitors is a major clinical challenge in AML. This compound presents a promising therapeutic agent with high potency and a favorable selectivity profile that may reduce myelosuppressive toxicity. While monotherapy with any targeted agent is susceptible to resistance, a multi-targeted approach that combines this compound with inhibitors of key escape pathways—such as PI3K/AKT, JAK/STAT, or CDK4/6—holds the potential to produce more durable responses. The preclinical data for similar combination strategies are compelling. Further investigation into rational combinations with this compound is warranted to unlock its full therapeutic potential and offer new hope for patients with FLT3-mutated AML.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Reversal of acquired drug resistance in FLT3-mutated acute myeloid leukemia cells via distinct drug combination strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia [diva-portal.org]
- 14. Using combination therapy to override stromal-mediated chemoresistance in mutant FLT3-positive AML: Synergism between FLT3 inhibitors, dasatinib/multi-targeted inhibitors, and JAK inhibitors: Novel combination therapy approaches to overriding stromal-mediated chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Potent preclinical activity of FLT3-directed chimeric antigen receptor T-cell immunotherapy against FLT3-mutant acute myeloid leukemia and KMT2A-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potent preclinical activity of FLT3-directed chimeric antigen receptor T-cell immunotherapy against FLT3- mutant acute myeloid leukemia and KMT2A-rearranged acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. A novel IgG-based FLT3xCD3 bispecific antibody for the treatment of AML and B-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Chmfl-flt3-122 in a Laboratory Setting
Essential guidelines for the responsible management of a potent FLT3 kinase inhibitor, ensuring the safety of personnel and environmental compliance.
Chmfl-flt3-122, like many small molecule inhibitors used in research, should be treated as a hazardous chemical waste due to its biological activity.[4][5][6] The overriding principle is to prevent its release into the environment and to minimize exposure to laboratory personnel.
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.[7] The container should be made of a compatible material, be leak-proof, and kept tightly sealed when not in use.[7]
-
Liquid Waste: Solutions containing this compound, including unused experimental solutions and rinsates, should be collected in a separate, leak-proof, and clearly labeled liquid hazardous waste container.[8] Do not mix with other waste streams unless compatibility has been confirmed.[9] For instance, halogenated and non-halogenated solvents are often collected separately.[10]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Labeling and Storage:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[8]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9] The SAA should be a secure area, away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent dangerous reactions.[9] For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[9]
3. Disposal and Removal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[8] Do not attempt to dispose of this compound down the drain or in the regular trash.[11]
-
Follow all institutional and local regulations for hazardous waste disposal. These regulations are designed to ensure safety and environmental protection.[8][11]
4. Decontamination of Empty Containers:
-
A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm of residue remains, or 3% by weight for containers less than 110 gallons.[10]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is often required.[10] The rinsate must be collected and disposed of as hazardous waste.[10] After proper decontamination, remove or deface the original label before disposing of the container as non-hazardous waste, if permitted by your institution.[7][10]
Key Experimental Protocols and Data Presentation
While specific experimental protocols for the disposal of this compound are not available, the general principles of laboratory chemical waste management apply. The following table summarizes key quantitative thresholds for waste accumulation as outlined in general laboratory safety guidelines.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [8] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [8] |
| pH Range for Drain Disposal (if permissible) | 5.5 to 10.5 | [11] |
| Residue for "Empty" Container | ≤ 2.5 cm or ≤ 3% by weight | [10] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these established procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Chmfl-flt3-122
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of CHMFL-FLT3-122, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Disclaimer: This guide is for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. As this compound is intended for research use only, it should not be used in humans or animals outside of approved protocols.[1][2] A full risk assessment should be conducted before handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) with GHS hazard classifications for this compound is not publicly available, as a potent kinase inhibitor with cytotoxic potential, it should be handled with the utmost care. The following PPE recommendations are based on guidelines for handling potent, cytotoxic compounds.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a primary barrier against skin contact and absorption. Double-gloving offers additional protection in case of a tear in the outer glove. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn when there is a risk of splashes or aerosol generation. | Protects the eyes from accidental splashes of the compound in solution or contact with the solid form. |
| Body Protection | A disposable, fluid-resistant laboratory coat with long sleeves and tight-fitting cuffs. A disposable gown is recommended for larger quantities. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is recommended when handling the solid compound outside of a certified chemical fume hood. | Minimizes the risk of inhaling the powdered compound. |
Operational Plan: Safe Handling and Storage
2.1. Engineering Controls
-
Weighing and Reconstitution: All handling of the solid form of this compound should be performed in a certified chemical fume hood or a containment device such as a glove box to prevent inhalation of the powder.
-
Solution Handling: All work with solutions of this compound should be conducted in a chemical fume hood.
2.2. Procedural Steps for Safe Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, use a dedicated, calibrated balance inside a chemical fume hood. Use appropriate tools (e.g., anti-static spatulas) to minimize aerosolization.
-
Reconstitution: this compound is soluble in DMSO.[1] Prepare stock solutions in a chemical fume hood. Add the solvent slowly to the vial containing the solid compound to avoid splashing.
-
Storage: Store the solid compound and stock solutions in a cool, dry, and dark place as recommended by the supplier.[2] Vials should be clearly labeled with the compound name, concentration, date, and hazard warning.
2.3. Spill Management
-
Small Spills: In the event of a small spill, decontaminate the area using a suitable deactivating agent or absorb the spill with an inert absorbent material. Place the contaminated materials in a sealed container for hazardous waste disposal.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous chemical spills.
Disposal Plan
All waste contaminated with this compound, including empty vials, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
4.1. In Vitro Kinase Assay
This protocol outlines a general procedure to determine the inhibitory activity of this compound against the FLT3 kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a synthetic peptide or protein substrate for FLT3)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the FLT3 kinase and substrate mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
4.2. Cell-Based Proliferation Assay
This protocol describes a method to assess the anti-proliferative effect of this compound on a human acute myeloid leukemia (AML) cell line expressing mutant FLT3 (e.g., MV4-11).
Methodology:
-
Cell Culture:
-
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Procedure:
-
Seed the MV4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours.
-
Assess cell viability using a suitable method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent viability for each compound concentration and determine the GI₅₀ value.
-
Visualizations
Diagram 1: FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for In Vitro Kinase Assay
Caption: Step-by-step workflow for determining the in vitro inhibitory activity of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
